Product packaging for 5-Fluorouracil(Cat. No.:CAS No. 51-21-8)

5-Fluorouracil

货号: B1672916
CAS 编号: 51-21-8
分子量: 130.08 g/mol
InChI 键: GHASVSINZRGABV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-Fluorouracil (5-FU) is a pyrimidine analog and antimetabolite that serves as a fundamental tool in oncology and cell biology research . Its primary research value lies in its ability to irreversibly inhibit thymidylate synthase, a key enzyme for deoxythymidine monophosphate (dTMP) synthesis, thereby disrupting DNA replication and repair . Furthermore, 5-FU is misincorporated into RNA and DNA in place of uracil and thymine, leading to the production of fraudulent RNA, impaired protein synthesis, and double-stranded DNA breaks that ultimately trigger cell death in rapidly proliferating cells . This multi-faceted mechanism of action makes it a critical compound for studying cell cycle dynamics, apoptosis, and the development of chemotherapeutic strategies. Researchers utilize 5-FU to investigate a wide spectrum of cancers, including colorectal, breast, gastric, and pancreatic adenocarcinomas . Its applications also extend to dermatological research for studying actinic keratosis and superficial basal cell carcinoma . A key area of pharmacological investigation involves the enzyme dihydropyrimidine dehydrogenase (DPD), as a deficiency in DPD activity can lead to severe, toxic drug accumulation, highlighting the importance of pharmacogenomic studies for this compound . This product is supplied for research applications only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3FN2O2 B1672916 5-Fluorouracil CAS No. 51-21-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-fluoro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name fluorouracil
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fluorouracil
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020634
Record name 5-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to practically white crystalline powder, Crystals from water or methanol-ether

CAS No.

51-21-8
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Fluorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorouracil [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fluorouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluorouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C
Record name FLUOROURACIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5005
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluorouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00544
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FLUOROURACIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fluorouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014684
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanisms of Action of 5 Fluorouracil

Intracellular Activation and Metabolism of 5-FU

Upon entering the cell, 5-FU undergoes a series of enzymatic conversions to yield its active forms. This activation process involves several key enzymes and pathways. The level of 5-FU available for activation is influenced by competing catabolic pathways, primarily mediated by dihydropyrimidine (B8664642) dehydrogenase (DPD), which converts 5-FU into inactive metabolites.

Conversion to Fluorodeoxyuridine Monophosphate (FdUMP)

The conversion of 5-FU to FdUMP is a crucial step in its activation, as FdUMP is a potent inhibitor of thymidylate synthase (TS). This conversion can occur through multiple pathways, including the Orotate (B1227488) Phosphoribosyltransferase (OPRT) pathway and the Thymidine (B127349) Phosphorylase (TP) and Thymidine Kinase (TK) pathway.

Orotate Phosphoribosyltransferase (OPRT) Pathway

The OPRT pathway is considered a primary route for 5-FU activation in many cancer cells. In this pathway, OPRT catalyzes the conversion of 5-FU to fluorouridine monophosphate (FUMP) in the presence of phosphoribosyl pyrophosphate (PRPP). FUMP can then be further metabolized. FUMP can be phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which is then converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase (RR). FdUDP can subsequently be dephosphorylated to form FdUMP. Research suggests that OPRT expression levels can correlate with sensitivity to 5-FU.

Thymidine Phosphorylase (TP) and Thymidine Kinase (TK) Pathway

An alternative pathway for FdUMP synthesis involves the enzymes TP and TK. In this route, TP catalyzes the conversion of 5-FU to fluoro-deoxyuridine (FdU). FdU is then phosphorylated to FdUMP by TK. This pathway is also known as the salvage pathway of dTMP synthesis. Studies have investigated the role of TP and TK levels in 5-FU resistance.

Conversion to Fluorouridine Triphosphate (FUTP)

5-FU can also be converted to fluorouridine triphosphate (FUTP). This occurs through the phosphorylation of FUMP to FUDP, followed by further phosphorylation to FUTP. FUTP is then incorporated into RNA. This incorporation into RNA interferes with normal RNA processing and function, contributing to the cytotoxic effects of 5-FU.

Conversion to Fluorodeoxyuridine Triphosphate (FdUTP)

Another active metabolite is fluorodeoxyuridine triphosphate (FdUTP). FdUTP is formed from FdUDP through phosphorylation. FdUTP can be incorporated into DNA, leading to DNA damage and ultimately cell death. This misincorporation can trigger DNA repair pathways.

Inhibition of DNA Synthesis and Repair

A major mechanism by which 5-FU exerts its cytotoxic effect is through the inhibition of DNA synthesis. The primary target for this inhibition is thymidylate synthase (TS). FdUMP, an active metabolite of 5-FU, forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate (CH2-THF). This complex inhibits the catalytic activity of TS, which is essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP leads to a reduced pool of deoxythymidine triphosphate (dTTP), a critical precursor for DNA synthesis. This "thymineless death" severely disrupts DNA replication and repair, contributing significantly to 5-FU's antineoplastic effects.

Furthermore, the incorporation of FdUTP into DNA can directly cause DNA damage. This misincorporation can lead to the activation of DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR). While these pathways attempt to remove the incorporated FdUTP, the process can lead to futile cycling and DNA strand breaks, further contributing to cytotoxicity.

Data Table: Key Enzymes and Metabolites in 5-FU Mechanism of Action

EntityRole in 5-FU Mechanism
5-Fluorouracil (B62378) (5-FU)Parent drug, pyrimidine (B1678525) analog.
Fluorodeoxyuridine Monophosphate (FdUMP)Active metabolite, potent inhibitor of Thymidylate Synthase.
Fluorouridine Triphosphate (FUTP)Active metabolite, incorporated into RNA.
Fluorodeoxyuridine Triphosphate (FdUTP)Active metabolite, incorporated into DNA.
Thymidylate Synthase (TS)Enzyme inhibited by FdUMP, essential for dTMP synthesis.
Orotate Phosphoribosyltransferase (OPRT)Enzyme in a primary activation pathway of 5-FU to FUMP.
Thymidine Phosphorylase (TP)Enzyme in an alternative activation pathway of 5-FU to FdU.
Thymidine Kinase (TK)Enzyme in an alternative activation pathway, phosphorylates FdU to FdUMP.
Ribonucleotide Reductase (RR)Enzyme involved in the conversion of FUDP to FdUDP in the OPRT pathway.
5,10-Methylenetetrahydrofolate (CH2-THF)Folate cofactor that forms a ternary complex with FdUMP and TS.
Deoxyuridine Monophosphate (dUMP)Natural substrate of TS.
Deoxythymidine Monophosphate (dTMP)Product of TS activity, precursor for DNA synthesis.
Uridine (B1682114) Triphosphate (UTP)Natural nucleotide incorporated into RNA.
Deoxythymidine Triphosphate (dTTP)Nucleotide incorporated into DNA.
Fluorouridine Monophosphate (FUMP)Intermediate metabolite in 5-FU activation via OPRT pathway.
Fluorouridine Diphosphate (FUDP)Intermediate metabolite in 5-FU activation.
Fluorodeoxyuridine Diphosphate (FdUDP)Intermediate metabolite in 5-FU activation.
Fluoro-deoxyuridine (FdU)Intermediate metabolite in 5-FU activation via TP pathway.

Thymidylate Synthase (TS) Inhibition by FdUMP

A major mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This conversion is critical for DNA replication and repair. The active metabolite responsible for this inhibition is fluorodeoxyuridine monophosphate (FdUMP), which is formed intracellularly from 5-FU. FdUMP acts as a potent suicide inhibitor of TS.

Formation of Ternary Complex (TS-FdUMP-CH2THF)

FdUMP inhibits TS by binding to the enzyme's nucleotide-binding site. This binding is not a simple competitive interaction; instead, FdUMP forms a stable, covalent ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF). The formation of this ternary complex blocks the access of the natural substrate, dUMP, to the active site of TS, thereby preventing the methylation of dUMP to dTMP. The stability of this complex is crucial for the sustained inhibition of TS. The reaction mechanism involves a nucleophilic attack by a cysteine residue in the TS active site on the pyrimidine ring of dUMP (or FdUMP). In the case of FdUMP, the presence of the fluorine atom at the C-5 position prevents the completion of the catalytic cycle, leading to the formation of a trapped, stable complex.

Consequences of dTMP Depletion

The inhibition of TS by FdUMP leads to a significant depletion of intracellular dTMP. Since dTMP is a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), the levels of dTTP also decrease. This depletion of dTTP disrupts the balance of deoxynucleotide triphosphate (dNTP) pools within the cell. An imbalance in dNTP pools can impair DNA synthesis and repair mechanisms. The scarcity of dTMP/dTTP can lead to the incorporation of other nucleotides, such as deoxyuridine triphosphate (dUTP), into DNA, contributing to DNA damage and fragmentation. This process, sometimes referred to as "thymineless death," is a major contributor to the cytotoxicity of 5-FU, particularly in rapidly dividing cells.

Interference with RNA Function and Processing

Beyond its effects on DNA synthesis, 5-FU also interferes with various aspects of RNA metabolism and function. Current time information in IN. This is mediated through the intracellular conversion of 5-FU to fluorouridine triphosphate (FUTP).

Misincorporation of FUTP into RNA

FUTP is an analog of uridine triphosphate (UTP) and can be incorporated into various forms of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), by RNA polymerases. Current time information in IN. The incorporation of FUTP into RNA can disrupt its structure, processing, and function. This can lead to the production of "fraudulent" RNA molecules that are non-functional or improperly processed.

Effects on Ribosomal RNA and Pseudouridylation

The misincorporation of FUTP into ribosomal RNA (rRNA) is a significant aspect of 5-FU's RNA-mediated toxicity. rRNA is a critical component of ribosomes, the cellular machinery responsible for protein synthesis. The presence of FUTP in rRNA can interfere with ribosome assembly and function, ultimately impairing protein synthesis.

Cell Cycle Perturbation Induced by 5-FU

5-FU primarily targets actively cycling cells, particularly those in the S-phase, due to its interference with DNA synthesis. The incorporation of 5-FU metabolites into DNA and RNA, along with the depletion of dTMP, triggers various cellular responses that lead to cell cycle arrest at different phases.

S-phase Targeting and DNA Damage Response

5-FU's primary mechanism involves the inhibition of thymidylate synthase by FdUMP, leading to a shortage of thymidine nucleotides. This depletion impairs DNA synthesis, making cells in the S-phase particularly vulnerable. The misincorporation of FdUTP into DNA also contributes to DNA damage, including single-strand and double-strand breaks.

The DNA damage induced by 5-FU activates the DNA damage response (DDR) pathway. Key kinases involved in the DDR, such as Ataxia-telangiectasia mutated (ATM) and ATM- and Rad-related (ATR), are activated. These kinases, in turn, activate downstream effector kinases like Checkpoint kinase 1 (Chk1) and Checkpoint kinase 2 (Chk2). Activation of Chk1 and Chk2 leads to cell cycle arrest, allowing time for DNA repair or triggering apoptosis if the damage is irreparable. The misincorporation of FdUTP into DNA can also activate DNA repair pathways such as base excision repair (BER) and mismatch repair (MMR).

G1/S and G2/M Phase Arrest Mechanisms

Beyond S-phase, 5-FU can induce cell cycle arrest at the G1/S and G2/M checkpoints. The specific phase of arrest can depend on factors such as the concentration of 5-FU and the cell type.

At lower concentrations or in certain cell lines, 5-FU can induce G1/S arrest. This arrest is often associated with the upregulation of cell cycle inhibitors like p21, which can prevent the transition from G1 to S phase by inhibiting cyclin-dependent kinases (CDKs). Studies have shown that 5-FU treatment can lead to alterations in the expression of G1 cyclins, such as a remarkable upregulation of cyclin E and a concomitant downregulation of cyclin D.

5-FU can also cause G2/M phase arrest. This arrest can be mediated by the activation of Chk1 and Chk2, which inhibit CDK activity required for entry into mitosis. Aberrant levels of cell cycle regulators like cyclin E and p21, as well as phosphorylation of Cdc2 (CDK1) at Tyrosine 15, have been suggested to contribute to G1/S and G2/M transitions and thus potentially to 5-FU-triggered apoptosis.

Research findings on cell cycle distribution changes upon 5-FU treatment in different cell lines illustrate these effects. For example, studies on colorectal carcinoma cells have shown that 5-FU can induce G1-S phase arrest at higher concentrations and G2-M phase arrest at lower concentrations.

Apoptosis Induction Pathways

5-FU is a potent inducer of apoptosis in cancer cells. The induction of programmed cell death is a critical mechanism by which 5-FU exerts its anti-tumor effects. Apoptosis induced by 5-FU can be triggered through multiple pathways, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Activation of p53-Fas Pathway

The tumor suppressor protein p53 plays a significant role in mediating 5-FU-induced apoptosis, particularly through the activation of the Fas/CD95 death receptor pathway. 5-FU treatment can lead to the accumulation and activation of p53, often as a consequence of the DNA damage it induces. Activated p53 can then transcriptionally upregulate the expression of Fas, a death receptor on the cell surface. Binding of Fas ligand (FasL) to Fas triggers the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent downstream caspases, ultimately resulting in apoptosis. Studies have demonstrated that 5-FU activation of Fas is dependent on p53 status, with wild-type p53 being essential for this effect in certain cancer cell lines.

Role of Pro-apoptotic and Anti-apoptotic Proteins

The balance between pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is crucial in determining a cell's fate following 5-FU treatment. 5-FU can modulate the expression and activity of these proteins, shifting the balance towards apoptosis.

Pro-apoptotic proteins, such as Bax and Bak, promote apoptosis by inducing mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This release triggers the activation of caspase-9 and the intrinsic apoptotic pathway. Studies have shown that 5-FU treatment can upregulate the expression of Bax.

Conversely, anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 inhibit apoptosis by preventing MOMP and caspase activation. 5-FU can lead to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, further favoring the induction of apoptosis. The modulation of these proteins by 5-FU contributes to the activation of the mitochondrial apoptotic pathway.

The interplay between these pro- and anti-apoptotic proteins, along with the activation of caspases (including caspase-3, caspase-8, and caspase-9), orchestrates the execution phase of 5-FU-induced apoptosis.

Mechanisms of 5 Fluorouracil Resistance

Alterations in Drug Metabolism and Transport

The effectiveness of 5-FU is heavily reliant on its cellular uptake and subsequent metabolic conversion to active cytotoxic metabolites. Alterations in these processes can significantly contribute to drug resistance.

Increased 5-FU Catabolism by Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of 5-FU. DPD is responsible for the conversion of over 85% of administered 5-FU into inactive metabolites, such as dihydrofluorouracil (DHFU). Elevated DPD activity leads to increased degradation of 5-FU, reducing the amount of drug available for conversion to its active forms within tumor cells, thereby contributing to resistance. Studies have shown that higher levels of DPD activity are observed in the liver of nude mice xenografted with 5-FU-resistant HT-29 cells compared to those with sensitive cells.

DPYD Gene Polymorphisms and Activity

Genetic variations, or polymorphisms, in the DPYD gene can lead to decreased or absent DPD enzyme activity. While a deficiency in DPD activity is primarily associated with severe 5-FU toxicity due to reduced drug clearance, certain polymorphisms might also indirectly influence resistance by affecting the balance between catabolism and anabolism. At least 39 different alleles in the DPYD gene have been identified. Clinically relevant DPYD variants associated with altered DPD activity include DPYD2A (c.1905+1G>A), DPYD13 (c.1679T>G), c.2846A>T, and c.1236G>A. For instance, the DPYD*2A variant causes a splice-site mutation resulting in a non-functional enzyme. The rs4294451 A>T polymorphism has been associated with increased CEBPB-driven DPD expression, potentially leading to higher 5-FU catabolism and lower exposure to active metabolites.

DPYD PolymorphismLocationEffect on DPD ActivityClinical Association
DPYD2Ac.1905+1G>AReduced/AbsentSevere toxicity, splice-site mutation
DPYD13c.1679T>GReducedSevere toxicity, amino acid change (I560S)
c.2846A>Tc.2846A>TReducedIncreased toxicity risk, amino acid substitution (D949V)
c.1236G>Ac.1236G>AReducedAssociated with c.1129-5923C>G
rs4294451 A>TEnhancer elementIncreasedHigher catabolism, potential resistance

Decreased Anabolic Metabolism to Active Metabolites

For 5-FU to exert its cytotoxic effects, it must be anabolized into active metabolites, primarily 5-fluoro-2′-deoxyuridine monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase (TS), while FUTP and FdUTP can be incorporated into RNA and DNA, respectively, disrupting their function. Resistance can arise from decreased efficiency in the conversion of 5-FU to these active forms. Enzymes involved in the anabolic pathway, such as uridine-cytidine monophosphate kinase (UMPK) and ribonucleotide reductase (RNR), play crucial roles in this process. Decreased expression or activity of these enzymes can limit the intracellular concentration of active metabolites, leading to reduced efficacy of 5-FU. For example, decreased RNR activity has been associated with resistance to 5-FU.

Altered Drug Influx and Efflux Mechanisms

The transport of 5-FU across the cell membrane is mediated by various transporter proteins. Alterations in the expression or function of these transporters can impact the intracellular accumulation of the drug. Reduced influx of 5-FU into cancer cells can occur due to the downregulation of uptake transporters, such as those belonging to the solute carrier (SLC) superfamily, particularly nucleoside transporters like human equilibrative nucleoside transporter 1 (hENT1). Conversely, increased efflux of 5-FU or its active metabolites from cancer cells can be mediated by the upregulation of ATP-binding cassette (ABC) transporters. Several ABC transporters, including ABCG2, ABCC3, ABCC4, and ABCC5, have been implicated in 5-FU resistance by pumping the drug or its metabolites out of the cell, thereby lowering intracellular drug levels.

Target Enzyme Alterations

Modifications to the primary molecular target of 5-FU, thymidylate synthase (TS), are significant contributors to resistance.

Elevated Thymidylate Synthase (TS) Expression or Activity

Thymidylate synthase (TS), encoded by the TYMS gene, is a key enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a crucial precursor for DNA synthesis. 5-FU's primary mechanism of action involves its metabolite FdUMP inhibiting TS by forming a stable ternary complex with the enzyme and a folate cofactor, blocking dTMP synthesis and leading to DNA damage. Elevated expression or activity of TS is a well-established mechanism of both intrinsic and acquired 5-FU resistance. Increased TS levels can sequester FdUMP, requiring higher drug concentrations to achieve sufficient enzyme inhibition and overcome the resistance. This can occur through various mechanisms, including TYMS gene amplification, increased gene transcription, increased protein stability, or altered cellular localization of TS. Studies have shown a correlation between elevated TS protein and gene levels and poor response to 5-FU in colorectal cancer patients.

EnzymeRole in 5-FU Metabolism/ActionMechanism of Resistance via Alteration
Dihydropyrimidine Dehydrogenase (DPD)Catabolism of 5-FUIncreased activity leads to reduced active drug levels.
UMP Synthase (UMPS)Anabolic activation of 5-FUDecreased activity limits active metabolite formation.
Ribonucleotide Reductase (RNR)Anabolic activation of 5-FUDecreased activity limits active metabolite formation.
Thymidylate Synthase (TS)Target enzyme, inhibited by FdUMPElevated expression/activity reduces FdUMP effectiveness.
Translational Autoregulation of TS

Thymidylate Synthase also regulates its own translation through a negative feedback loop. Free TS protein can bind to its own mRNA (TYMS mRNA), repressing its translation. This interaction is disrupted by TS ligands, including 5-FU metabolites like FdUMP. When 5-FU is present and FdUMP binds to TS, the enzyme is less available to bind to its mRNA, leading to translational derepression and increased TS protein synthesis. This autoregulatory mechanism can contribute to the acute induction of TS levels observed after exposure to fluoropyrimidines and is a critical mechanism of resistance.

TS Nuclear Localization

The subcellular localization of Thymidylate Synthase is also implicated in 5-FU resistance. TS is known to localize in the nucleus, particularly during the S and G2-M phases of the cell cycle. This nuclear localization is important for de novo thymidylate synthesis within the nucleus, which is necessary for DNA replication and repair and helps prevent uracil (B121893) accumulation in nuclear DNA. Increased nuclear localization of TS can contribute to higher effective enzyme levels where they are needed for DNA synthesis, potentially reducing the impact of FdUMP-mediated inhibition and contributing to resistance.

Mutations in Drug Target Enzymes

Mutations in the TYMS gene, which encodes the drug target enzyme Thymidylate Synthase, can also lead to 5-FU resistance. While gene amplification and transcriptional regulation are major factors in increasing TS levels, mutations can potentially alter the enzyme's structure or activity in ways that reduce its sensitivity to FdUMP binding or affect its catalytic efficiency. Although the search results did not provide specific details on TYMS mutations conferring 5-FU resistance within the scope of the provided citations, general mechanisms of drug resistance include alterations in drug target enzymes through mutation.

Dysregulation of Cell Death Pathways

Dysregulation of cell death pathways, particularly the evasion of apoptosis, is a significant factor contributing to 5-FU resistance. Cancer cells can develop mechanisms to survive the cytotoxic effects of 5-FU by altering the balance between pro-apoptotic and anti-apoptotic signals.

Evasion of Apoptosis

Evasion of apoptosis is a key mechanism by which cancer cells resist 5-FU. This can occur through various means, including alterations in signaling pathways and changes in the expression of proteins that regulate the apoptotic cascade. The balance between pro-apoptotic and anti-apoptotic proteins is crucial in determining a cell's susceptibility to death signals, and dysregulation of this balance can confer drug resistance.

A prominent mechanism of apoptosis evasion in 5-FU resistance is the upregulation of anti-apoptotic proteins, such as those belonging to the Bcl-2 family. Key anti-apoptotic proteins implicated in 5-FU resistance include Bcl-2, Bcl-xL, and Mcl-1. These proteins prevent the activation of the apoptotic pathway, allowing cancer cells to survive despite the cytotoxic stress induced by 5-FU. Studies have shown that upregulation of Bcl-xL and Mcl-1 can promote tumor progression and confer chemoresistance, including resistance to 5-FU. The activation of signaling pathways like NF-κB/STAT3 can further promote the expression of these anti-apoptotic proteins, contributing to resistance against 5-FU-induced cell death.

Here is a table summarizing some of the key anti-apoptotic proteins and their role in 5-FU resistance:

ProteinRole in ApoptosisRelevance to 5-FU Resistance
Bcl-2Anti-apoptoticUpregulated in 5-FU resistant cells, contributes to evasion of apoptosis.
Bcl-xLAnti-apoptoticUpregulated in 5-FU resistant cells, contributes to evasion of apoptosis.
Mcl-1Anti-apoptoticUpregulated in 5-FU resistant cells, contributes to evasion of apoptosis.

Data from research indicates that inhibiting anti-apoptotic proteins like Bcl-xL can resensitize 5-FU-resistant cells to apoptosis. For instance, treatment with a Bcl-xL-specific inhibitor significantly decreased the IC50 of 5-FU in resistant cell lines and increased apoptosis.

Downregulation of Pro-apoptotic Proteins (e.g., Bax, Bim)

Evasion of apoptosis is a crucial mechanism contributing to 5-FU resistance. Cancer cells can suppress apoptosis by upregulating anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and Myeloid leukemia 1 (Mcl-1), while simultaneously downregulating pro-apoptotic proteins like Bax and Bim . Reduced levels of pro-apoptotic proteins such as Bax and Bim contribute to the ability of cancer cells to evade the cytotoxic effects induced by 5-FU, promoting tumor survival and resistance .

Activation of NF-κB/STAT3 Signaling

Activation of signaling pathways like NF-κB and STAT3 further promotes the expression of anti-apoptotic proteins, thereby contributing to resistance against 5-FU-induced cell death . The NF-κB pathway, a transcription factor, plays a critical role in regulating cell survival and inhibiting apoptosis . Similarly, STAT3 is frequently activated in cancers and is implicated in promoting cell growth, viability, and resistance to cell death . Activation of the NF-κB/STAT3 signaling pathway can enhance cell growth, viability, and the ability to resist cell death, thus aiding in chemoresistance .

Modulation of Autophagy

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, can play a dual role in cancer therapy. While it can sometimes lead to cell death, it can also act as a protective mechanism for cancer cells under stress, such as chemotherapy . In the context of 5-FU resistance, modulated autophagy can favor cell survival . Replication stress induced by 5-FU therapy can result in a pro-survival autophagic response in resistant cells, often marked by increased activation of Beclin-1 and LC3-II expression following mTOR pathway activation . Studies have indicated that decreased autophagy is linked to 5-FU resistance in certain colon cancer cell lines . Conversely, some research suggests that suppressing autophagy might enhance 5-FU-induced tumor cell death .

DNA Repair Pathway Enhancement

Alterations in DNA-damage repair kinetics significantly contribute to 5-FU resistance . 5-FU can cause DNA damage, including the misincorporation of its metabolite, FdUTP, into DNA . Enhanced DNA repair mechanisms can efficiently repair these lesions, reducing the effectiveness of the drug .

The Mismatch Repair (MMR) pathway plays a crucial role in recognizing and repairing errors that occur during DNA replication, including the misincorporation of nucleotides . MMR is involved in the repair of DNA lesions resulting from 5-FU metabolites . A functioning MMR pathway is necessary for triggering apoptosis in response to 5-FU induced base damage . Defective MMR (dMMR) in colorectal cancer patients has been associated with resistance to 5-FU-based adjuvant therapy .

The Base Excision Repair (BER) pathway is primarily involved in repairing damaged bases, including the removal of uracil and 5-FU from DNA . BER recognizes and removes uracil and 5-FU incorporated into DNA . Studies have shown that disabling the BER pathway by depleting key enzymes like XRCC1 or APE1 can sensitize cancer cells to certain fluoropyrimidines, although this effect has been observed with 5-fluorodeoxyuridine (FdUrd) but not consistently with 5-FU in all contexts . However, other research suggests that the BER pathway is involved in the repair of 5-FU-induced DNA damages, and targeting the APE1-dependent BER pathway might sensitize dMMR colorectal cancer cells to 5-FU .

Mismatch Repair (MMR) Pathways

Tumor Microenvironment Interactions in Resistance

The tumor microenvironment (TME) plays a significant role in mediating 5-FU resistance . Interactions between cancer cells and the surrounding stromal factors, immune cells, and extracellular matrix can influence drug response . The TME can contribute to resistance through various mechanisms, including the secretion of growth factors and cytokines that activate pro-survival signaling pathways in cancer cells . Additionally, the hypoxic conditions often found in the TME can alter cellular metabolism and gene expression, further contributing to drug resistance . Non-coding RNAs within the TME can also affect the interaction between cancer cells and the TME, shaping a drug-resistant environment .

Here is a table summarizing some of the discussed resistance mechanisms and associated factors:

MechanismAssociated Factors/PathwaysEffect on 5-FU Sensitivity
Downregulation of Pro-apoptotic ProteinsBax, BimDecreased
Activation of NF-κB/STAT3 SignalingNF-κB, STAT3, Bcl-2, Bcl-xL, Mcl-1Decreased
Modulation of AutophagyBeclin-1, LC3-II, mTOR, p53Variable (can be pro-survival)
DNA Repair Pathway Enhancement (MMR)MMR proteinsDecreased (in dMMR)
DNA Repair Pathway Enhancement (BER)BER proteins (e.g., APE1, XRCC1)Variable
Tumor Microenvironment InteractionsStromal factors, Immune cells, Hypoxia, ncRNAsDecreased

Note: The role of autophagy in 5-FU resistance can be complex and context-dependent, sometimes promoting survival and other times contributing to cell death pathways .

Extracellular Vesicle (EV)-Mediated Resistance

Extracellular vesicles (EVs), including exosomes and microvesicles, are tiny lipid-bound particles released by cells that play a critical role in intercellular communication within the tumor microenvironment . EVs can transfer various molecules, such as proteins, RNA, and DNA, between cells, thereby influencing recipient cell behavior, including the acquisition of drug resistance .

In the context of 5-FU resistance, EVs released by resistant cancer cells or cells within the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) or mesenchymal stem cells (MSCs), can transfer resistance-conferring factors to sensitive cancer cells, promoting a drug-resistant phenotype . For instance, MSC-derived exosomes have been shown to induce 5-FU resistance in gastric cancer cells by elevating the expression of multiple drug-resistance-associated proteins, including ABCB1, ABCC1, and LRP1 . Interestingly, the proteins delivered by MSC exosomes appeared to play a dominant role in acquired resistance compared to ABCB1 alone .

EVs can also promote resistance by transferring molecules that enhance cell survival and inhibit apoptosis. The cancer proteins GSTP1 and STAT3, transmitted via EVs, have been shown to inhibit caspase cascades, contributing to 5-FU resistance . Furthermore, EVs can carry miRNAs that modulate drug sensitivity. For example, CAF-derived exosomes containing miR-181d-5p have been associated with inhibiting 5-FU sensitivity in colorectal cancer cells via the METTL3/miR-181d-5p/NCALD axis . Conversely, some miRNAs delivered by EVs, such as miR-204-5p, might suppress exosome biogenesis and promote apoptosis, potentially inhibiting 5-FU resistance in gastric cancer cells .

The ability of EVs to facilitate the transfer of drug-efflux pumps (e.g., ABCB1, ABCC1), miRNAs (e.g., miR-21-5p, miR-222), and regulatory proteins highlights their significant role in the horizontal transfer and propagation of 5-FU resistance within the tumor cell population and between cancer cells and the tumor microenvironment .

Non-coding RNA Dysregulation (miRNA, lncRNA) in Resistance

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are critical regulators of gene expression and have been implicated in the development of 5-FU resistance . Dysregulation of these ncRNAs can significantly alter the expression of genes involved in drug sensitivity and resistance pathways .

MiRNAs are small ncRNAs that typically repress gene expression by binding to target mRNA molecules. Numerous miRNAs have been found to be dysregulated in 5-FU-resistant cancer cells, acting as either oncogenes or tumor suppressors that influence resistance . For example, some miRNAs can affect 5-FU sensitivity by targeting enzymes involved in its metabolism, such as thymidylate synthase (TS) or dihydropyrimidine dehydrogenase (DPYD) . MiR-197, miR-203, and miR-218 have been shown to affect TS expression, while miR-27a, miR-27b, miR-200c, and miR-494 regulate DPYD activity, thereby influencing 5-FU cytotoxicity . Other miRNAs can modulate pathways related to cell cycle, apoptosis, autophagy, and the epithelial-mesenchymal transition (EMT), all of which are involved in drug resistance . For instance, miR-338-3p has been shown to confer 5-FU resistance in p53 mutant colon cancer cells by targeting mTOR . MiR-224-5p has been found to be reduced in 5-FU-resistant cells, and its overexpression can restore drug sensitivity by inducing apoptosis .

LncRNAs are ncRNAs longer than 200 nucleotides that regulate gene expression through various mechanisms, including acting as molecular sponges for miRNAs, interacting with proteins, or modulating chromatin structure . Dysregulation of lncRNAs is also frequently observed in 5-FU resistance . Some lncRNAs promote resistance by sponging miRNAs that would otherwise suppress the expression of resistance-related genes . For example, lncRNA TUG1 has been shown to mediate 5-FU resistance by acting as a ceRNA (competing endogenous RNA) for miR-197-3p, leading to increased expression of TS . LncRNA H19 can enhance 5-FU resistance by accelerating SIRT1-mediated autophagy . Other lncRNAs, such as HOTAIR, GIHCG, SNHG15, and UCA1, have also been implicated in promoting 5-FU resistance through various mechanisms and interactions with miRNAs and signaling pathways . Conversely, some lncRNAs like ENST00000547547 are downregulated in resistant cells and their overexpression can reduce resistance .

The intricate network of interactions between miRNAs, lncRNAs, and their target genes significantly contributes to the complexity of 5-FU resistance.

Role of Reactive Oxygen Species (ROS) in Resistance

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which play dual roles in cancer depending on their concentration. While high levels of ROS can induce cell death, cancer cells often adapt to maintain a balanced level of oxidative stress (eustress) that promotes survival, proliferation, and resistance to therapy . Modulation of ROS levels is emerging as a potential mechanism by which cancer cells evade 5-FU cytotoxicity .

In some contexts, the generation of ROS correlates with the induction of apoptosis in cancer cells treated with chemotherapy . However, cancer cells can develop mechanisms to counteract excessive ROS production or utilize ROS signaling to promote survival pathways, thereby contributing to 5-FU resistance . For example, in 5-FU-resistant colon cancer cells, elevated production of ROS has been observed, but this is linked to decreased autophagy, suggesting a complex interplay between ROS and cellular processes influencing resistance .

Furthermore, 5-FU itself can induce oxidative stress via ROS generation . This induced ROS can activate DNA demethylases like TETs, leading to hypomethylation and activation of the Nrf2 promoter . Activated Nrf2 then upregulates the expression of antioxidant enzymes such as HO-1, which helps the cancer cells cope with oxidative stress and promotes resistance to 5-FU .

Modulating ROS levels or targeting ROS-related pathways is being explored as a strategy to overcome 5-FU resistance . Combining 5-FU with compounds that increase ROS generation or inhibit antioxidant defenses has shown synergistic cytotoxicity in some studies . For instance, gypenosides have been shown to mediate synergism with 5-FU by increasing ROS generation and activating p53 .

Impact of p53 Status on 5-FU Sensitivity and Resistance

The tumor suppressor protein p53 plays a central role in cellular responses to DNA damage, including the induction of cell cycle arrest, DNA repair, and apoptosis . Given that 5-FU exerts its cytotoxic effects partly by causing DNA damage through the misincorporation of its metabolites into DNA, the functional status of p53 is a critical determinant of cellular sensitivity to 5-FU .

Numerous studies have demonstrated a significant link between p53 status and response to 5-FU. Cells with wild-type, functional p53 are generally more sensitive to 5-FU-induced apoptosis compared to cells with mutated or deficient p53 . When 5-FU causes DNA damage, functional p53 is activated, leading to the transcription of pro-apoptotic genes like PUMA and p21, ultimately triggering programmed cell death .

Conversely, disruption or mutation of the TP53 gene, which occurs in a large proportion of human cancers, can render cells strikingly resistant to the apoptotic effects of 5-FU . Mutant p53 may lose its ability to induce apoptosis-related genes like PUMA and p21 in response to 5-FU treatment . Some TP53 mutations, particularly those conferring a "gain-of-function" by altering the DNA-binding domain, may be particularly detrimental, leading to increased resistance . Studies using isogenic cell lines differing only in p53 status have clearly shown that p53 deficiency or mutation leads to increased resistance to 5-FU . For example, HCT-116 cells with wild-type p53 were significantly more sensitive to 5-FU than their p53-deficient counterparts .

While the absence of functional p53 is associated with increased resistance, it is important to note that 5-FU may still have some efficacy in tumors with p53 mutations, as resistance is multifactorial . However, tumors with intact p53 are generally more likely to respond to 5-FU-based therapies . The interplay between p53 and other signaling pathways, such as NF-κB, can also influence the response to 5-FU .

The following table lists the chemical compound mentioned in this article and its corresponding PubChem CID:

Compound NamePubChem CID
5-Fluorouracil (B62378)3385

Interactive Data Table Example (Illustrative - actual data would require specific experimental results):

Below is an example of how data on 5-FU sensitivity in cell lines with different p53 statuses might be presented in an interactive table.

Cell Linep53 Status5-FU IC50 (µM)Sensitivity to 5-FU
HCT116Wild-type2.703 ± 0.2Sensitive
HCT116 p53-/-Deficient5.806 ± 0.34Resistant
SW620Mutant> 800Highly Resistant

Strategies to Overcome 5 Fluorouracil Resistance

Biochemical Modulation of 5-FU Activity

Biochemical modulation aims to enhance the effectiveness of 5-FU by altering its metabolism or increasing the availability of cofactors required for its action.

Co-treatment with Leucovorin (Calcium Folinate)

Leucovorin, also known as calcium folinate, is a form of folinic acid, which is the 5-formyl derivative of tetrahydrofolic acid. It is frequently used in combination with 5-FU to enhance its cytotoxic activity. The primary mechanism involves leucovorin being converted intracellularly to 5,10-methylenetetrahydrofolate, a cofactor essential for thymidylate synthase (TS) activity. 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits TS by forming a stable ternary complex with TS and 5,10-methylenetetrahydrofolate. By increasing the intracellular pools of 5,10-methylenetetrahydrofolate, leucovorin helps to stabilize this ternary complex, thereby enhancing and prolonging the inhibition of TS by FdUMP. This leads to a more effective depletion of thymidylate, which is necessary for DNA synthesis and repair, ultimately increasing 5-FU's cytotoxicity.

However, resistance to leucovorin modulation of 5-FU can occur, potentially due to decreased stability of the ternary complex, possibly linked to mutations in TS.

Targeting DPD Activity (e.g., Uracil)

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. DPD is responsible for degrading a large proportion of administered 5-FU into inactive metabolites, such as dihydrofluorouracil (DHFU). Increased DPD activity in tumor cells is a significant mechanism of 5-FU resistance, as it leads to reduced intracellular concentrations of the active 5-FU metabolites.

Targeting DPD activity represents a strategy to overcome this resistance. Uracil (B121893) is a naturally occurring pyrimidine (B1678525) nucleobase. Studies have shown that inhibiting DPD can enhance the anticancer effects of 5-FU. DPD inhibitors, such as uracil or its derivatives, can compete with 5-FU for degradation by DPD, thereby increasing the bioavailability and concentration of 5-FU within tumor cells. This can lead to enhanced TS inhibition and increased incorporation of 5-FU metabolites into nucleic acids, augmenting its cytotoxic effects. The development of DPD-inhibitory fluoropyrimidines (DIFs) is an example of this strategy, aiming to improve the therapeutic index of 5-FU by modulating its catabolism. Research has shown an inverse relationship between 5-FU response and DPD mRNA expression and activity in cancer cell lines and tumor xenografts.

Modulating Other Metabolic Enzymes

Besides TS and DPD, other enzymes involved in the metabolism of 5-FU or related pathways can influence its efficacy and contribute to resistance. Modulating the activity of these enzymes can be a strategy to overcome resistance. For instance, enzymes involved in the pyrimidine biosynthesis salvage pathway, such as thymidine (B127349) kinase, can provide alternative sources of thymidylate, potentially contributing to 5-FU resistance by alleviating the effects of TS inhibition. Upregulation of enzymes like methylenetetrahydrofolate reductase (MTHFR) has also been implicated in 5-FU resistance.

Research in yeast models has suggested that modulating the pyrimidine biosynthetic pathway can affect sensitivity to 5-FU. For example, overexpression of genes involved in arginine biosynthesis, like CPA1 and CPA2, or transcription factors like HMS1, conferred 5-FU resistance in yeast by stimulating pyrimidine biosynthesis. While these findings are in a different organism, they highlight the potential for metabolic pathway modulation to impact 5-FU resistance.

Combination Chemotherapy Regimens

Combining 5-FU with other antineoplastic agents is a widely adopted strategy to improve treatment outcomes and overcome resistance.

Rationale for Multi-drug Approaches

The rationale behind using multi-drug approaches with 5-FU is based on several principles aimed at overcoming drug resistance and enhancing therapeutic efficacy. Tumors are often heterogeneous, consisting of cell populations with varying sensitivities to a single agent. Combining drugs with different mechanisms of action can target multiple pathways simultaneously, reducing the likelihood of pre-existing resistance in certain cell clones. Additionally, drug resistance can be acquired through the activation of alternative pathways or the upregulation of resistance mechanisms. Combination therapy can help overcome acquired resistance by targeting these compensatory mechanisms or by using agents that are not affected by the same resistance pathways as 5-FU. Synergistic interactions between drugs can also lead to enhanced cell killing at lower doses, potentially reducing toxicity while improving efficacy.

Synergistic Interactions with Other Antineoplastic Agents (e.g., Irinotecan (B1672180), Oxaliplatin)

Combination regimens incorporating 5-FU have become standard treatments for various cancers, particularly colorectal cancer. Two notable examples are FOLFOX and FOLFIRI.

FOLFOX: This regimen combines Folinic acid (Leucovorin), 5-FU, and Oxaliplatin (B1677828). Oxaliplatin is a platinum-based chemotherapy drug that works by forming DNA adducts, leading to DNA damage and cell death. The combination of 5-FU and oxaliplatin is thought to exert synergistic effects through different mechanisms of action on DNA synthesis and integrity. Studies have shown improved response rates and survival in patients treated with FOLFOX compared to 5-FU alone.

FOLFIRI: This regimen combines Folinic acid (Leucovorin), 5-FU, and Irinotecan. Irinotecan is a topoisomerase I inhibitor that blocks DNA unwinding and replication, leading to DNA strand breaks. The combination of 5-FU and irinotecan is believed to be synergistic, with their distinct mechanisms complementing each other to enhance cell death. FOLFIRI has also demonstrated improved outcomes in patients with advanced colorectal cancer.

These combination regimens, by leveraging the synergistic interactions between 5-FU and agents like irinotecan and oxaliplatin, have significantly improved the treatment landscape for several cancers, demonstrating the effectiveness of multi-drug strategies in overcoming or mitigating 5-FU resistance.

Novel Drug Delivery Systems for 5-FU

Novel drug delivery systems aim to improve the therapeutic index of 5-FU by increasing its concentration at the tumor site, reducing systemic exposure, and potentially overcoming resistance mechanisms related to drug transport and metabolism .

Nanoparticle-Based Delivery

Nanoparticle-based delivery systems offer a promising approach to enhance 5-FU delivery and efficacy. These systems can encapsulate 5-FU, protecting it from degradation and facilitating its transport to tumor cells . Nanoparticles can be designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect or by active targeting .

Studies have explored various types of nanoparticles for 5-FU delivery, including chitosan (B1678972) nanoparticles, PLA-PEG nanoparticles, and metal-organic frameworks (MOFs) . For instance, 5-FU-loaded chitosan nanoparticles have been developed for ophthalmic delivery, showing particle sizes ranging from approximately 114 to 192 nm and positive zeta potential . Encapsulation efficiencies varied between 8.12% and 34.32%, with loading capacities from 3.14% to 15.24% . In vitro release studies demonstrated a diffusion-controlled release pattern . Another study using chitosan nanoparticles for colon-targeted delivery of 5-FU reported particle sizes around 148.8 ± 1.1 nm and 243.1 ± 17.9 nm, with a pH-responsive release profile . At pH 5, a significant swelling response was observed, and in vitro release studies showed controlled and sustained release over 408 hours, with release amounts between 29.1% and 60.8% depending on the pH environment .

PLA and PLA-PEG nanoparticles have also been investigated for oral 5-FU delivery, achieving encapsulation efficiencies of 51% and demonstrating improved pharmacokinetic properties in rats, including a four-fold enhancement in bioavailability compared to free 5-FU . Metal-organic frameworks, such as ZIF-8, have been used to encapsulate 5-FU for targeted delivery. In one study, 5-FU-loaded ZIF-8 MOFs had a particle size of 140 ± 4.62 nm, which increased to 172.32 ± 5.62 nm after surface modification with sonidegib for targeting . These MOF-based systems showed enhanced skin deposition and permeated via the transfollicular pathway in ex vivo studies .

Interactive Table 1: Examples of 5-FU Loaded Nanoparticles and Their Characteristics

Nanoparticle TypeParticle Size (approx.)Encapsulation Efficiency (approx.)Key Feature(s)Source
Chitosan Nanoparticles (Ophthalmic)114-192 nm8.12-34.32%Positive zeta potential, Diffusion-controlled release
Chitosan Nanoparticles (Colon-targeted)148.8-243.1 nmNot specified in snippetpH-responsive release
PLA/PLA-PEG NanoparticlesNot specified in snippet51%Improved oral bioavailability in rats
ZIF-8 MOFs140 nm (loaded 5-FU)Not specified in snippetTargeted delivery with sonidegib surface modification
Mastic Gum Nanoparticles (Colon-targeted)240 nm83.53%Colon-specific controlled release

Prodrug Development and Mutual Prodrugs

Prodrug strategies involve chemically modifying 5-FU to alter its pharmacokinetic properties, improve its delivery to tumors, and potentially bypass resistance mechanisms . Prodrugs are often designed to be inactive until cleaved within the tumor microenvironment, releasing the active 5-FU .

Mutual prodrugs are a specific type of prodrug where two pharmacologically active compounds are linked together, often designed to have synergistic effects or improved delivery . For 5-FU, mutual prodrugs have been developed by conjugating it with other therapeutic agents or targeting ligands . An example includes mutual prodrugs of 5-FU and HDAC inhibitors or heme oxygenase-1 (HO-1) inhibitors . A mutual prodrug of 5-FU and an azole-based HO-1 inhibitor was designed and synthesized, demonstrating comparable cytotoxicity to 5-FU in certain cancer cell lines (DU145 and A549) and significantly lower toxicity against healthy lung epithelial cells (BEAS-2B) . This approach aims to combine the cytotoxic effect of 5-FU with the potential therapeutic benefits of the conjugated agent, while also improving the drug's profile . Other prodrug strategies include the development of FdUMP prodrugs, such as NUC-3373, which are designed to enhance thymidylate synthase (TS) inhibition . Oral prodrugs like capecitabine (B1668275), tegafur-uracil (B1207778) (UFT), and S-1 have been developed to improve oral absorption and provide sustained 5-FU exposure .

Interactive Table 2: Examples of 5-FU Prodrugs and Mutual Prodrugs

Prodrug TypeConjugated Agent (if mutual)Key Feature(s)Status/Research FindingSource
Mutual Prodrug (Example)Azole-based HO-1 inhibitorCombines two active agents, improved toxicity profileComparable cytotoxicity to 5-FU in cancer cells, lower toxicity to normal cells
FdUMP Prodrug (Example)N/ADesigned to enhance TS inhibitionNUC-3373 in clinical development
Oral ProdrugsN/AImproved oral absorption, sustained releaseExamples: Capecitabine, Tegafur-uracil (UFT), S-1
Mutual Prodrug (Example)Dichloroacetic acidDesigned to overcome drawbacks and enhance efficiencyShowed higher cytotoxicity in diverse malignant cells

Targeted Delivery Approaches

Targeted delivery aims to direct 5-FU specifically to cancer cells or the tumor microenvironment, minimizing exposure to healthy tissues and potentially overcoming resistance mechanisms related to poor drug accumulation . This can be achieved by conjugating 5-FU or its carriers to targeting ligands that bind to receptors overexpressed on cancer cells, such as folate receptors or epidermal growth factor receptors (EGFR) .

Folate-decorated chitosan nanoparticles have been explored for targeted delivery of 5-FU to colorectal cancer cells, demonstrating selective targeting . PLGA nanoparticles derivatized with EGF have also been prepared for colon cancer targeting . Another approach involves using molecularly imprinted polymers (MIPs) for colon-targeted delivery, where the release of 5-FU is dependent on pH and time, with faster release observed in simulated colonic fluid . Peptide-functionalized nanoparticles targeting specific cancer cell markers, such as CD138 in triple-negative breast cancer, have also been investigated for targeted delivery of 5-FU . Metal-organic frameworks functionalized with sonidegib have been shown to enhance targeted delivery of 5-FU in basal cell carcinoma .

Targeting Resistance Mechanisms

Beyond improving delivery, directly addressing the molecular mechanisms that confer 5-FU resistance is crucial . This involves strategies to reverse or counteract the biological adaptations that allow cancer cells to survive 5-FU treatment.

Reversal of TS Overexpression

Overexpression of thymidylate synthase (TS), the primary target enzyme of 5-FU, is a well-established mechanism of both intrinsic and acquired 5-FU resistance . When TS levels are high, there is insufficient activated 5-FU metabolite (FdUMP) to inhibit all the available enzyme, leading to continued DNA synthesis and cell survival .

Strategies to reverse TS overexpression include using small molecule inhibitors, plant-based compounds (phytochemicals), and non-coding RNA regulators . For example, studies have shown that certain phytochemicals, such as geraniol (B1671447) and curcumin, can reduce TS levels or attenuate 5-FU-induced TS upregulation in cancer cells, thereby enhancing 5-FU sensitivity . MicroRNAs (miRNAs) have also been investigated for their ability to modulate TS expression. miR-203, for instance, has been found to be downregulated in 5-FU-resistant colorectal cancer cells, and its overexpression increased 5-FU chemosensitivity by suppressing TYMS protein levels . Silencing of TYMS using siRNA has also been shown to partially reverse 5-FU resistance in colorectal cancer cell lines .

Interactive Table 3: Strategies to Reverse TS Overexpression and Enhance 5-FU Sensitivity

StrategyMechanismResearch FindingsSource
Phytochemicals (e.g., Geraniol)Reduce TS levelsGeraniol increases 5-FU uptake and reduces TS levels .
Phytochemicals (e.g., Curcumin)Attenuate 5-FU-induced TS upregulationCurcumin attenuates 5-FU-induced overexpression of TS .
MicroRNA (miR-203)Suppress TYMS protein levelsOverexpression of miR-203 increased 5-FU chemosensitivity by suppressing TYMS .
TYMS silencing (siRNA)Degrade TS transcripts and reduce protein levelsSilencing TYMS reversed 5-FU resistance in colorectal cancer cells, increasing cell kill .
Natural Products (Coptidis rhizoma)Modulate thymidylate synthaseCoptidis Rhizoma extract significantly reduced the IC50 of 5-FU in HCT116 cells by attenuating TS gene expression .

Overcoming Alterations in Apoptosis Pathways

Evasion of apoptosis is another major mechanism of 5-FU resistance . Cancer cells can develop resistance by dysregulating the balance between pro-apoptotic and anti-apoptotic proteins or by altering signaling pathways involved in cell death .

Strategies to overcome altered apoptosis pathways include modulating the expression or activity of key proteins in the apoptotic machinery and targeting related signaling pathways . For example, enhancing the sensitization of cancer cells to drug-induced apoptosis is an important strategy . Resveratrol has been shown to synergistically promote 5-FU-mediated apoptosis by activating caspase-6 . Combination therapies involving 5-FU and other agents can also induce apoptosis through various mechanisms, such as activating caspase-3 and PARP or affecting signaling pathways like PI3K/Akt . Inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-XL, which can be upregulated in 5-FU resistance, is also being explored . Targeting the PI3K/Akt pathway, which is known to regulate cancer cell survival and proliferation and can contribute to chemoresistance by blocking apoptosis, is another approach . Inhibitors of Akt, such as MK-2206, have shown potential in increasing the cytotoxicity of 5-FU in gastric cancer cells . Modulating reactive oxygen species (ROS) levels can also influence apoptosis and help overcome 5-FU resistance .

Interactive Table 4: Approaches to Overcome Alterations in Apoptosis Pathways

ApproachMechanismResearch FindingsSource
Combination with ResveratrolActivates caspase-6, promotes apoptosisSynergistically promotes 5-FU-mediated apoptosis .
Combination with Phytochemicals (e.g., Curcumin)Induces apoptosis via caspase-3 and PARP activation, affects PI3K/Akt pathwayImproves 5-FU's cytotoxic effects and induces apoptosis .
Targeting Bcl-2 family proteinsModulating pro- and anti-apoptotic protein balanceModulation of Bcl-2 family proteins plays a role in anti-apoptotic function in 5-FU treatment .
Targeting PI3K/Akt pathwayInhibits cell survival and proliferation signalsInhibition of Akt increases 5-FU cytotoxicity . Celecoxib and MK-2206 have shown potential .
Modulating Reactive Oxygen Species (ROS)Influences apoptotic cell deathIncreased intracellular ROS can trigger apoptotic cell death in resistant cells . Apigenin can increase ROS levels .

Modulating Reactive Oxygen Species Generation

Reactive oxygen species (ROS) play a complex role in cancer biology and chemotherapy response. While high levels of ROS can induce apoptosis in cancer cells, cancer cells often exhibit altered redox balance and can develop mechanisms to tolerate or neutralize increased ROS levels, contributing to chemoresistance. Modulating ROS generation presents a potential strategy to overcome 5-FU resistance.

Increasing oxidative stress in cancer cells can enhance 5-FU cytotoxicity. Studies suggest that certain compounds, including some phenolic and polycyclic compounds, can modulate ROS generation in cancer cells to enhance the effect of 5-FU. For instance, some antioxidant compounds have been observed to promote ROS production specifically in cancer cells, thereby increasing their sensitivity to 5-FU. The precise mechanisms by which these compounds modulate ROS and enhance 5-FU activity require further investigation.

Enhanced 5-FU cytotoxicity appears to be linked to oxidative stress and the activation of signaling pathways such as JNK (Jun N-terminal kinase). For example, coronarin D, a diterpene compound, has shown anticancer activity and induces apoptosis in 5-FU resistant oral cancer cells, which is related to the JNK signaling pathway and ROS generation.

Cancer cells resistant to 5-FU may exhibit elevated levels of antioxidant systems to counteract chemotherapy-induced ROS. Strategies aimed at decreasing the function of these antioxidant systems could potentially increase cellular toxicity and overcome 5-FU resistance.

Immunomodulatory Strategies

The tumor microenvironment (TME), including various immune cells, plays a crucial role in the response to chemotherapy and the development of resistance. Immunomodulatory strategies aim to manipulate the immune system to enhance anti-tumor responses and improve the efficacy of chemotherapy like 5-FU.

5-FU can have ambivalent effects on anti-cancer immunity. While it can directly target tumor cells, it also interacts with immune cells within the TME. Understanding these interactions is key to developing effective combination therapies.

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in cancer and suppress anti-tumor immunity, particularly T-cell function. MDSCs contribute to an immunosuppressive TME, which can promote tumor progression and resistance to chemotherapy.

5-FU has been shown to selectively target and deplete MDSCs in mouse models, which can lead to enhanced anti-tumor immunity. This depletion of MDSCs is considered a mechanism by which 5-FU can enhance cytotoxic T lymphocyte activity. However, studies in human colorectal cancer patients have shown that MDSCs can still accumulate after multiple rounds of 5-FU therapy, suggesting that some MDSC subsets may be resistant to 5-FU-induced apoptosis. This resistance in certain MDSC populations could contribute to the persistence of immunosuppression and limit the effectiveness of 5-FU.

Research indicates that MDSCs can acquire increased resistance to apoptosis, including Fas-mediated apoptosis, which may explain their accumulation in tumor-bearing hosts. 5-FU has been observed to increase Fas expression in MDSCs and decrease their accumulation in mouse models.

Overexpression of sphingosine (B13886) kinase 2 (SphK2) in colorectal cancer has been associated with 5-FU resistance and is linked to MDSC-mediated immunosuppressive effects. This occurs through the development of MDSCs following IL-6/STAT3 activation and alterations in arginase-1 (ARG-1) protein. Combining SphK2 inhibitors with 5-FU has shown synergistic anti-tumor effects by influencing tumor cells, T cells, and MDSCs, potentially improving outcomes in colorectal cancer.

Effects on T-cell Mediated Antitumor Immunity

T-cell mediated immunity is critical for effective anti-tumor responses. Cytotoxic T lymphocytes (CTLs) can recognize and kill cancer cells. The immunosuppressive environment created by cells like MDSCs can inhibit T-cell function and contribute to chemotherapy resistance.

By depleting MDSCs, 5-FU can help restore T-cell mediated anti-tumor immunity. Studies have shown that 5-FU treatment can lead to increased infiltration of T cells, including CD8+ T cells, into tumors. This increase in anti-tumor effector cells is associated with improved responses to 5-FU.

The efficacy of 5-FU in vivo has been shown to be dependent on anti-tumor immunity triggered by the activation of cancer-cell-intrinsic STING (stimulator of interferon genes). This activation leads to the production of type I interferons, which are sensed by bone-marrow-derived cells and contribute to the anti-tumor immune response. Loss of STING in cancer cells does not induce 5-FU resistance in vitro, but it significantly reduces the effectiveness of 5-FU in vivo, requiring much higher doses to achieve tumor reduction. Higher STING expression in human colorectal specimens has been correlated with better survival and responsiveness to chemotherapy.

Furthermore, the interaction between programmed death-ligand 1 (PD-L1), also known as B7-H1, on tumor cells and programmed death 1 (PD-1) on T cells can suppress T-cell activity and contribute to chemoresistance. 5-FU treatment has been shown to upregulate B7-H1 expression in gastrointestinal cancer cell lines, suggesting a potential mechanism of acquired resistance by allowing tumor cells to evade T-cell immunity. Combining 5-FU with PD-1/B7-H1 blockade may be a strategy to counteract this resistance mechanism.

Interleukin (IL)-33, an alarmin cytokine, has been shown to enhance the sensitivity of colorectal cancer cells to 5-FU in a T-cell dependent manner. IL-33 mediated T cell responses appear to skew towards an anti-tumoral Th1-biased axis.

Modulation of Inflammasome Activation (NLRP3)

The NLRP3 inflammasome is an intracellular protein complex that plays a role in the innate immune response and inflammation, leading to the production of pro-inflammatory cytokines like interleukin-1 beta (IL-1β). The role of the NLRP3 inflammasome in cancer is complex and can be either pro- or anti-tumorigenic depending on the cancer type and the tumor microenvironment.

Recent research suggests that dysregulated NLRP3 activation can contribute to chemoresistance, including resistance to 5-FU. Studies in oral squamous cell carcinoma have shown that the NLRP3/IL-1β axis favors 5-FU resistance. Expression and activation of the NLRP3 inflammasome were found to be higher in cancerous tissues from 5-FU-treated patients with poor prognosis.

5-FU treatment has been shown to increase the expression and activation of the NLRP3 inflammasome in oral squamous cell carcinoma cells both in vitro and in vivo. Further investigations indicate that intracellular ROS induced by 5-FU can promote NLRP3 inflammasome expression and activation, leading to increased IL-1β production, which then mediates chemoresistance.

Interestingly, while 5-FU can deplete immunosuppressive MDSCs, it has also been observed to induce the activation of the NLRP3 inflammasome in dying MDSCs. This activation can lead to the secretion of IL-1β and the elicitation of T helper 17 (Th17) responses, which may promote tumor growth through increased angiogenesis and can compromise anti-cancer immunity. This highlights an ambivalent effect of 5-FU on cancer immunity.

Targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway may be a strategy to improve the effectiveness of 5-FU-based chemotherapy. Downregulating NLRP3 inflammasome activation has the potential as a new therapeutic approach to overcome 5-FU resistance.

Table 1: Summary of Immunomodulatory Strategies and Mechanisms in 5-FU Resistance

Strategy/TargetImpact on 5-FU ResistanceKey Immune Cells/Pathways Involved
MDSC DepletionEnhances 5-FU efficacy by restoring anti-tumor immunity. MDSCs, Cytotoxic T Lymphocytes (CTLs)
Modulating T-cell ImmunityEnhances sensitivity to 5-FU. T cells (CD8+, Th1, Th17), STING, PD-1/PD-L1 axis, IL-33
Modulating NLRP3 InflammasomeTargeting can overcome 5-FU resistance. NLRP3, IL-1β, ROS, MDSCs, Th17 cells

Note: This table summarizes key findings discussed in the text regarding immunomodulatory strategies to overcome 5-FU resistance.

Pharmacogenomics and Pharmacogenetics of 5 Fluorouracil

Genetic Polymorphisms Influencing 5-FU Metabolism and Toxicity

Genetic variations, known as polymorphisms, within genes involved in the metabolic processing of 5-FU have been strongly linked to the observed differences in how patients respond to the drug and the severity of side effects they experience. The enzyme primarily responsible for breaking down 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD), which is encoded by the DPYD gene. Variations in the DPYD gene have a substantial impact on how 5-FU is catabolized and are considered a major factor in determining the risk of toxicity. Other genes, including TYMS, DPYS, UPB1, MTHFR, and ENOSF1, also play roles in the complex pathways of 5-FU metabolism and action, and polymorphisms in these genes can further influence treatment outcomes.

DPYD Gene Variants and DPD Deficiency

The DPYD gene provides the instructions for creating the DPD enzyme, which is the critical initial step in the breakdown of more than 80% of the administered dose of 5-FU. Genetic variations within the DPYD gene can result in the DPD enzyme having reduced or entirely absent activity. This leads to a slower clearance of 5-FU from the body and a higher concentration of the drug in the bloodstream, significantly increasing the risk of severe, and potentially fatal, toxic reactions.

Numerous variants within the DPYD gene have been identified and correlated with DPD deficiency and an increased susceptibility to 5-FU toxicity. In individuals of European descent, four variants are particularly well-established risk factors: DPYD*2A (c.1905+1G>A), c.1679T>G (DPYD*13), c.2846A>T, and c.1129-5923C>G (HapB3). The DPYD*2A variant is a mutation affecting a splice site, leading to the exclusion of exon 14 during gene processing and the production of a non-functional protein. The variants c.1679T>G and c.2846A>T result in changes to the amino acid sequence of the enzyme, which diminish its activity.

Patients who inherit one copy of these DPYD variants associated with decreased or absent function are typically classified as having partial DPD deficiency and face a higher risk of experiencing toxicity. Complete DPD deficiency, which is less common and usually occurs when an individual inherits two affected gene copies (either homozygous or compound heterozygous), is linked to a very high probability of severe to fatal toxicity.

The frequency of partial DPD deficiency varies across different populations, estimated to be between 3% and 15%, while complete deficiency is found in less than 1% of the population. Screening for these specific DPYD variants before the start of 5-FU treatment is a practice recommended by some health authorities. This screening helps identify patients at high risk, allowing for adjustments to the drug dose or the consideration of alternative therapeutic strategies.

TYMS Gene Polymorphisms (e.g., VNTR 2R)

Thymidylate synthase (TS), the enzyme produced from the TYMS gene, is a primary intracellular target of 5-FU. When 5-FU is metabolized, it forms fluorodeoxyuridine monophosphate (FdUMP), which acts by inhibiting TS, thereby interfering with the synthesis of DNA. Polymorphisms within the TYMS gene, particularly in the region that controls its expression (the promoter), have been studied to understand their impact on the amount of TS produced and, consequently, on how patients respond to 5-FU and whether they experience toxicity.

A notable polymorphism is a variable number tandem repeat (VNTR) located in the 5'-untranslated region (5'-UTR) of the TYMS gene. This region commonly contains either two (2R) or three (3R) repetitions of a 28-base pair sequence. The number of these repeats influences how efficiently the TYMS gene is transcribed. Generally, the 3R allele is associated with higher levels of TYMS messenger RNA (mRNA) and protein compared to the 2R allele.

Elevated levels of TS expression in tumor cells have been correlated with a reduced likelihood of the tumor responding to 5-FU-based chemotherapy. This is because a higher amount of the target enzyme is present, potentially requiring greater drug exposure to achieve sufficient inhibition. Conversely, tumors with lower TS expression may be more sensitive to the effects of 5-FU.

Regarding the potential for toxicity, some research suggests that the TYMS VNTR polymorphism might influence the occurrence of adverse effects. For instance, individuals who are homozygous for the 2R allele (2R/2R) might have a greater risk of severe toxicity compared to those with the 3R/3R genotype. This could be attributed to lower TS expression in healthy tissues, making these cells more vulnerable to the cytotoxic actions of 5-FU. However, the findings regarding the link between TYMS polymorphisms and 5-FU toxicity have not been consistent across all studies, which may be due to differences in patient populations, treatment protocols, and how studies were designed.

Other Relevant Gene Variants (e.g., DPYS, UPB1, MTHFR, ENOSF1)

In addition to DPYD and TYMS, polymorphisms in other genes involved in the metabolic processing of 5-FU and related biological pathways can also contribute to the variations seen in patient response and the likelihood of experiencing toxicity.

  • DPYS and UPB1: The enzymes dihydropyrimidinase (DHP), encoded by the DPYS gene, and beta-ureidopropionase (β-UP), encoded by the UPB1 gene, are involved in the steps of 5-FU breakdown that occur after the initial action of DPD. While a deficiency in DPD is the primary factor leading to impaired 5-FU metabolism, deficiencies in DHP or β-UP could also potentially affect the metabolic pathway and contribute to toxicity. However, their impact is generally considered less significant compared to that of DPD.
  • MTHFR: Methylenetetrahydrofolate reductase (MTHFR) is an enzyme that plays a role in the metabolism of folate. Folate cofactors are necessary for the proper functioning of TS, thus indirectly linking MTHFR to the activity of TS. Polymorphisms in the MTHFR gene, such as the variant c.677C>T, can alter the enzyme's activity and the levels of folate, potentially influencing both the effectiveness and the toxicity of 5-FU. Some studies have suggested that specific MTHFR genotypes might be associated with an altered risk of 5-FU toxicity.
  • ENOSF1: Enolase Superfamily Member 1 (ENOSF1) is a gene situated close to TYMS, and it has been shown to regulate the expression of TYMS. Polymorphisms in ENOSF1 have been implicated in toxicity related to fluoropyrimidines, possibly by affecting the levels of TS. One particular single nucleotide polymorphism (SNP) within an intron of ENOSF1 (rs2612091) has been linked to an increased risk of overall severe toxicity and hand-foot syndrome in patients receiving capecitabine (B1668275), which is converted to 5-FU in the body.
  • Ongoing research is exploring the combined effects of polymorphisms in multiple genes, including DPYD, TYMS, MTHFR, ENOSF1, and others, with the goal of developing more comprehensive pharmacogenomic models to better predict patient outcomes with 5-FU treatment.

    Biomarkers for Predicting 5-FU Response and Toxicity

    The identification of biomarkers that can forecast how a patient will respond to 5-FU and their likelihood of experiencing toxicity is a critical step towards optimizing treatment strategies. These biomarkers encompass genetic variations, as discussed previously, as well as measurements of the activity or expression levels of relevant enzymes.

    mRNA and Protein Expression Levels of TS

    The amount of thymidylate synthase (TS) present in tumor tissue has been investigated as a potential biomarker to predict how well a tumor will respond to 5-FU. Studies have indicated a correlation between higher levels of TS mRNA and protein expression in tumors and a decreased probability of the tumor responding to chemotherapy regimens that include 5-FU. Tumors that exhibit lower levels of TS expression are generally considered more susceptible to the effects of 5-FU.

    Measuring the expression levels of TS in tumor samples obtained through biopsy has been explored as a method to help guide clinical decisions. Techniques such as quantitative real-time PCR to quantify TS mRNA and immunohistochemistry to assess TS protein levels have been utilized for this purpose. However, the clinical usefulness of TS expression as a standalone predictive biomarker has faced challenges, and some studies have produced conflicting results. The complexity of 5-FU's mechanism of action, which involves not only inhibiting TS but also incorporation into RNA, along with the inherent heterogeneity within tumors, may contribute to these inconsistencies.

    Functional and Genotyping Tests for DPD Activity

    Given the significant role of DPD in the metabolism of 5-FU and its direct link to toxicity, assessing either DPD enzyme activity or identifying specific variants in the DPYD gene are important methods for predicting the risk of adverse reactions.

    Genotyping Tests: These tests involve analyzing a patient's DNA to detect the presence of particular variants within the DPYD gene that are known to be associated with reduced or absent DPD activity. Testing for key variants such as DPYD_2A, DPYD_13, c.2846A>T, and c.1129-5923C>G is increasingly being incorporated into clinical practice to identify patients who are at a higher risk of developing severe toxicity. Studies have shown that performing prospective genotyping can lead to a reduction in the incidence of severe toxicities.

    Functional Tests: These tests aim to measure the activity of the DPD enzyme, either directly or indirectly.

  • Direct Measurement: The activity of DPD can be measured directly in peripheral blood mononuclear cells (PBMCs).
  • Indirect Measurement: This approach typically involves quantifying the levels of uracil (B121893), a naturally occurring substance that DPD acts upon, or the ratio of dihydrouracil (B119008) (UH2) to uracil (U) in plasma or urine. Elevated levels of uracil or a low UH2/U ratio can serve as indicators of reduced DPD activity.
  • Both genotyping and phenotyping (functional testing) are considered valuable tools for determining a patient's DPD status and predicting their risk of experiencing severe toxicity from 5-FU. While genotyping identifies individuals with known risk-associated genetic variants, functional testing can detect DPD deficiency regardless of the specific genetic cause, including rare or previously undiscovered variants, or even factors that are not genetic but still influence enzyme activity. Some clinical guidelines recommend performing pre-treatment testing for DPD deficiency using either genotyping or phenotyping to help tailor the dose of 5-FU and minimize the risk of toxicity.

    Microarray and Gene Expression Profiling

    Microarray technology and gene expression profiling have been utilized to examine global gene expression patterns in the context of 5-FU treatment, aiming to predict treatment outcomes . These approaches analyze the transcriptional profile of cells or tissues to identify genes whose expression levels correlate with sensitivity or resistance to 5-FU.

    Studies have demonstrated the ability of gene expression profiling to predict the response of cancer cells to 5-FU. For instance, cDNA microarray-generated basal gene expression profiles were used to predict the apoptotic response to 5-FU in a panel of colon carcinoma cell lines. . The selection of genes whose basal expression levels significantly correlated with 5-FU-induced apoptosis was shown to significantly predict response to the agent. . This gene expression profiling approach predicted response more effectively than previously established determinants like thymidylate synthase and thymidine (B127349) phosphorylase activity, and p53 and mismatch repair status. .

    DNA microarray analysis has also been employed to analyze the transcriptional profile of colorectal cancer cells treated with 5-FU and selected for resistance. . Bioinformatic analyses of these profiles identified sets of genes that were constitutively dysregulated in drug-resistant cells or transiently altered after acute drug exposure. . These gene sets were proposed as potential molecular signatures of sensitivity to 5-FU. . The robustness of microarray data has been validated using techniques like real-time reverse transcription-PCR (RT-PCR), showing strong concordance in gene expression trends. . Functional analysis of genes identified in microarray studies, such as prostate-derived factor (PDF), calretinin, and spermidine/spermine N1-acetyl transferase (SSAT), has revealed their importance as novel regulators of cytotoxic drug response. . These findings highlight the power of microarray-based approaches in identifying genes that could serve as important markers of treatment response or targets for therapeutic intervention. .

    Furthermore, microarray technology has the potential to identify novel genes involved in mediating resistance to 5-FU-based chemotherapy and to reveal the gene expression signature of cancer cells in response to such treatment. . For example, a study using microarray technology revealed the gene expression signature of HT-29 colorectal adenocarcinoma cells treated with 5-FU in a 3D culture system. . This study found that a large number of genes were significantly differentially expressed (upregulated and downregulated) under experimental conditions compared to untreated cells, with relevant pathways associated with intracellular signaling, oxidative stress, apoptosis, and cancer. .

    Gene expression profiling has also been applied in clinical settings, although studies in patients with advanced colorectal cancer have been fewer. . Some studies have identified gene profiles predictive of response to 5-FU-based combination chemotherapy regimens. . For example, a study identified 14 genes predictive of response to FOLFIRI (5-FU, leucovorin, and irinotecan) in patients with metastatic colorectal cancer, while another reported a 27-gene prediction model for response to FOLFOX (5-FU, leucovorin, and oxaliplatin). . While these studies were relatively small, they demonstrate the potential of gene expression profiling in predicting clinical outcomes. .

    Research has also dissected the progressive stages of 5-FU resistance in vitro using RNA expression profiling. . By comparing the expression profiles of colon cancer cell lines with varying levels of 5-FU resistance, researchers identified significant changes in the expression of numerous genes, particularly during the early and intermediate stages of resistance development. . These genes were involved in various cellular processes, including signal transduction, cell adhesion, cytoskeleton organization, apoptotic response, cell cycle control, drug transport, fluoropyrimidine metabolism, and DNA repair. .

    Data from gene expression studies can be represented in tables to summarize findings. For instance, a hypothetical table summarizing differentially expressed genes in response to 5-FU based on microarray data could include gene symbols, fold change, and associated pathways.

    Hypothetical Data Table: Differentially Expressed Genes in 5-FU Treated Cancer Cells (Illustrative Example)

    Gene SymbolFold Change (Treated vs. Untreated)p-valueAssociated Pathway
    Gene A2.5 (Upregulated)< 0.01Apoptosis
    Gene B-1.8 (Downregulated)< 0.05Cell Cycle Control
    Gene C3.1 (Upregulated)< 0.01Drug Metabolism
    Gene D-2.2 (Downregulated)< 0.05DNA Repair

    (Note: This is an illustrative example of how data from gene expression profiling could be presented in a table. Actual research findings would include specific gene names and quantitative data.)

    The integration of gene expression profiling with other genomic analyses contributes to a more comprehensive understanding of the molecular mechanisms underlying 5-FU response and resistance.

    Personalized Medicine Approaches based on Pharmacogenomics

    Personalized medicine approaches based on pharmacogenomics aim to tailor 5-FU therapy to individual patients, moving away from a one-size-fits-all approach . This involves using genetic information to predict a patient's likely response to 5-FU, including the potential for efficacy and the risk of toxicity .

    A cornerstone of 5-FU pharmacogenomics is the dihydropyrimidine dehydrogenase (DPD) enzyme, encoded by the DPYD gene. . DPD is the initial and rate-limiting enzyme in 5-FU catabolism, responsible for degrading the majority of the administered dose into inactive metabolites. . Genetic variations (polymorphisms) in the DPYD gene can lead to reduced DPD activity, significantly affecting 5-FU metabolism and increasing the risk of severe toxicity. . Identifying patients with DPYD deficiency through genetic testing is a key personalized medicine approach to mitigate severe adverse reactions. . Pre-treatment DPYD testing is recommended in many clinical guidelines to identify at-risk patients and adjust chemotherapy regimens accordingly. .

    Beyond DPYD, other genes involved in 5-FU pharmacokinetics and pharmacodynamics are also investigated for their influence on treatment outcomes. These include thymidylate synthase (TYMS), a primary target of 5-FU, and other enzymes in the metabolic pathway. . Variations in the expression or activity of these enzymes can impact tumor sensitivity to 5-FU. . Studies have explored the association of polymorphisms in genes like TYMS, MTHFR, and OPRT with response and toxicity to 5-FU-based chemotherapy. . Combinations of polymorphisms in these genes have been associated with increased risk of gastrointestinal toxicity in colorectal cancer patients treated with 5-FU. .

    The goal of personalized medicine in this context is to use an individual's genetic profile to make informed decisions about 5-FU therapy. This could involve selecting alternative drugs for patients with genetic variations predicting poor response or high toxicity risk, or potentially adjusting 5-FU dosage based on genetic predisposition, although dosage adjustments are primarily guided by DPYD status currently. .

    While DPYD genotyping is a significant step, research is ongoing to explore the utility of a broader genetic panel and polygenic algorithms that consider variations in multiple genes to improve the prediction of both efficacy and toxicity. . The integration of data from various pharmacogenomic markers, potentially including gene expression profiles, aims to provide a more comprehensive picture for guiding personalized 5-FU treatment strategies.

    The application of pharmacogenomics in personalized cancer treatment, including for 5-FU, is a dynamic area. While challenges remain in the widespread clinical implementation of comprehensive pharmacogenomic testing, the potential to optimize treatment outcomes by tailoring therapy based on an individual's genetic makeup is substantial. .

    Preclinical Research Methodologies and Models

    In Vitro Studies

    In vitro studies provide a controlled environment to investigate the direct effects of 5-FU on cancer cells, elucidating cellular and molecular mechanisms.

    A variety of cancer cell lines are employed to study 5-FU, with colorectal cancer (CRC) and breast cancer cell lines being particularly relevant due to 5-FU's clinical use in these malignancies. Examples of CRC cell lines used include HCT116, HT-29, and SW480. Breast cancer cell lines such as MCF-7 and MDA-MB-231 are also utilized. These cell lines offer distinct genetic backgrounds and characteristics, allowing researchers to investigate differential responses to 5-FU and mechanisms of resistance. For instance, studies have examined the effects of 5-FU on HCT-116 and HCT-8 colorectal cancer cell lines to assess cell viability and apoptosis induction. MCF-7 and MCF-10A cells have been used to evaluate the cytotoxic effects of 5-FU. The human keratinocyte cell line HaCaT has been used as a non-tumor control model in studies involving colorectal cancer cells.

    Assessing cell viability and proliferation is fundamental to determining the cytotoxic effects of 5-FU in vitro. The MTT assay is a widely used colorimetric method that measures the metabolic activity of living cells, providing an indication of cell viability and proliferation. This assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. Studies have used the MTT assay to demonstrate that 5-FU inhibits colon cancer cell viability in a dose-dependent manner in cell lines like HCT116 and SW480. The RealTime-GLO MT Cell Viability Assay is another method used to evaluate cell viability, where healthy cells produce a luminescent signal proportional to the number of viable cells. Other methods for assessing proliferation include BrdU labeling and trypan blue exclusion assays.

    Table 1: Examples of Cell Viability and Proliferation Assay Results with 5-FU

    Cell LineAssay Method5-FU ConcentrationTreatment DurationObserved Effect on Viability/ProliferationSource
    HCT116, SW480MTT, BrdU, Trypan blueIndicated dosesNot specifiedDose-dependent inhibition of viability
    MGC-803MTT2.4 μmol/L, 4.8 μmol/LNot specifiedInhibition of cell growth
    MCF-7MTT, RealTime-GLO25 μM24 hoursCytotoxic activity
    HCT-116, HT-29MTTVariousNot specifiedCytotoxic activity
    CR-CSCs (from HCT-116)MTT141.26 µM (IC50)Not specified50% growth inhibition
    HaCaTNot specified0.01–100 μg/mLNot specifiedReduced cell viability (~73% at highest)

    Molecular and biochemical techniques are crucial for investigating the cellular pathways and targets affected by 5-FU. Western blotting is commonly used to detect and quantify protein expression levels. This technique has been employed to analyze the effects of 5-FU on the expression of proteins involved in apoptosis, such as Bax and caspase-3, and signaling pathways like NF-κB and STAT3. Quantitative real-time polymerase chain reaction (qPCR) is used to measure mRNA expression levels, providing insights into gene regulation in response to 5-FU treatment. ELISA (Enzyme-Linked Immunosorbent Assay) is utilized for quantifying specific proteins or peptides. These assays collectively help in understanding the molecular mechanisms underlying 5-FU's antitumor effects and the development of resistance. For instance, Western blotting and qPCR have been used to evaluate the expression of Wnt signaling-related proteins and VEGF in colorectal cancer cells treated with 5-FU. ELISA assays have been used to analyze protein phosphorylation levels in 5-FU resistant cells.

    Flow cytometry is a powerful tool for analyzing cell populations based on their properties, including DNA content (cell cycle analysis) and the presence of apoptotic markers. By staining cells with appropriate fluorescent dyes like propidium (B1200493) iodide (PI) for DNA content or Annexin (B1180172) V/PI for apoptosis, researchers can quantify the proportion of cells in different cell cycle phases or undergoing apoptosis. Studies have shown that 5-FU can induce cell cycle arrest, particularly in the S phase, and promote apoptosis in various cancer cell lines. Flow cytometry with Annexin V-FITC/PI double staining is a common method to detect apoptotic changes in the cell membrane. Analysis of mitochondrial membrane potential using dyes like MitoLight can also be performed by flow cytometry to assess apoptosis induction.

    Table 2: Examples of Flow Cytometry Findings with 5-FU

    Cell LineAnalysis TypeStaining MethodObserved EffectSource
    MGC-803Cell CyclePI stainingBlockage in S phase
    MGC-803Apoptosis InductionAO/EB, FITC/PIInduction of apoptosis
    Corneal Endothelial CellsApoptosis InductionAnnexin V-FITC/PIDose-dependent apoptosis induction
    Corneal Endothelial CellsMitochondrial Membrane PotentialMitoLight dyeLoss of mitochondrial membrane potential
    Tumor2, MDA-MB-231Apoptosis InductionNot specifiedIncreased percentage of apoptotic cells
    AGS, EPG85-257Apoptosis RateFITC Annexin V/PIIncreased apoptosis in treated cells
    HUVE, HCMsApoptosis InductionAnnexin V / 7AADInduction of apoptosis
    HCT-116, HCT-8Cell ApoptosisFlow cytometry, TUNELInduction of cell apoptosis

    Molecular and Biochemical Assays (e.g., Western Blot, qPCR, ELISA)

    In Vivo Studies

    In vivo studies using animal models are essential for evaluating the efficacy of 5-FU in a complex biological system, assessing its impact on tumor growth, and studying systemic effects.

    Xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are widely used to study the effects of 5-FU on human tumors in vivo. These models allow for the assessment of tumor growth inhibition in response to 5-FU treatment. For example, xenograft models using colorectal cancer cell lines like HCT-8 have been used to evaluate the activity of 5-FU. Gastric cancer xenografts in nude mice have been used to investigate the inhibitory effects of 5-FU. Breast cancer xenograft models, such as those using MDA-MB-231 cells, are also employed to study 5-FU, often in combination with other agents. Tumor-bearing mice models, including syngeneic models where cancer cells are implanted into immunocompetent mice of the same strain, are also utilized to study 5-FU's effects within an intact immune system. These models provide valuable data on tumor response, pharmacokinetics, and potential interactions with the tumor microenvironment. Studies in tumor-bearing mice have shown that 5-FU can inhibit tumor growth. Xenograft models have demonstrated that concentrations of 5-FU can be higher in tumor tissue compared to plasma or healthy tissue following administration of prodrugs like capecitabine (B1668275).

    Table 3: Examples of In Vivo Animal Models Used with 5-FU

    Evaluation of Antitumor Efficacy

    Preclinical evaluation of 5-FU's antitumor efficacy is typically conducted using both in vitro and in vivo models. In vitro studies often involve treating cancer cell lines with varying concentrations of 5-FU to determine its cytotoxic effects, assess cell viability, and analyze mechanisms of cell death such as apoptosis. Assays like MTT, wound healing, and colony formation are commonly used to evaluate the impact of 5-FU on cell viability, migration, and proliferation .

    In vivo studies utilize animal models, frequently rodents bearing human tumor xenografts or syngeneic tumors, to assess the drug's effectiveness in a more complex biological system. Parameters measured include tumor weight and volume, tumor growth inhibition rates, and survival rates . For instance, studies in hepatoma 22 tumor-bearing mice demonstrated that 5-FU produced a potent antitumor effect in a dose-dependent manner . Another preclinical study evaluating N3-O-toluyl-fluorouracil (TFU), a prodrug of 5-FU, in H22-bearing Kunming mice showed that TFU-loaded lipid-based nanosuspensions (TFU-LNS) exhibited convincing antitumor activity, with inhibitory rates of tumor weight and volume comparable to those of 5-FU injection .

    Data from a preclinical study in H22-bearing Kunming mice comparing TFU-LNS and 5-FU injection illustrates the evaluation of antitumor efficacy:

    Treatment GroupInhibitory Rate of Tumor Weight (%)Inhibitory Rate of Tumor Volume (%)
    TFU-LNS78.5766.67
    5-FU Injection75.0060.00

    This data indicates similar antitumor efficacy between the prodrug formulation and standard 5-FU in this specific preclinical model .

    Assessment of Immunomodulatory Effects

    Beyond its direct cytotoxic effects on cancer cells, 5-FU has been observed to exert immunomodulatory effects in preclinical settings. These effects can influence the tumor microenvironment and the host immune response. Studies in tumor-bearing mice have investigated the impact of 5-FU on various immune cell populations. For example, low-dose 5-FU has been reported to enhance host immune function, as indicated by increased percentages of CD3+ and CD4+ cells in a hepatoma 22 tumor-bearing mouse model .

    Research also suggests that 5-FU can selectively target and deplete immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs). Studies have shown that 5-FU was able to reduce the number of MDSCs in tumor beds by triggering their apoptotic cell death . This depletion of MDSCs can lead to an increase in IFN-γ production by tumor-specific CD8+ T cells infiltrating the tumor, thereby promoting a T-dependent antitumor effect . The effect of 5-FU on MDSCs appears to be more pronounced than that of gemcitabine (B846) in some preclinical models .

    However, the immunomodulatory effects of 5-FU can be complex and dose-dependent. While low doses may enhance certain aspects of immune function, higher doses can lead to immunosuppression due to the inhibition of hematopoietic cell proliferation .

    Toxicity Profiling in Preclinical Models

    Preclinical toxicity profiling of 5-FU is essential to understand its potential adverse effects and establish safe dose ranges for further investigation. This involves evaluating the drug's impact on various organs and physiological parameters in animal models. Toxicological assessments often include monitoring body weight changes, evaluating hematological parameters, and examining organ health .

    Studies comparing novel formulations of 5-FU with existing ones in rodent models have assessed toxicity by monitoring parameters such as weight loss and hematological markers . For instance, a preclinical evaluation of novel all-in-one formulations of 5-FU and folinic acid (termed Fluorodex) in two rodent models showed that Fluorodex was generally better tolerated than the sequential administration of 5-FU and folinic acid, as determined by weight loss, hematological, and other clinical parameters . Fluorodex was also associated with reduced phlebitis in a rabbit ear vein model .

    While the article focuses on preclinical research, it's worth noting that clinical observations on 5-FU toxicity, such as myelotoxicity and gastrointestinal toxicity, inform the design and evaluation of preclinical toxicity studies . Preclinical models aim to mirror these effects to some extent to predict potential human toxicity.

    Advanced Research Techniques

    Advanced research techniques are increasingly employed in preclinical studies of 5-FU to gain deeper insights into its mechanisms, resistance, and potential for improved therapeutic strategies.

    Whole-Exome Sequencing for Resistance Mechanisms

    Whole-exome sequencing (WES) is a powerful technique used to investigate the genetic basis of 5-FU resistance in preclinical models. By sequencing the protein-coding regions of the genome, researchers can identify mutations and genetic alterations associated with acquired or inherent resistance to 5-FU.

    Studies using WES in 5-FU-resistant cancer cell lines, such as HCT116 colorectal cancer cells, have aimed to elucidate the molecular mechanisms underlying resistance. While some studies have found that genes associated with the 5-FU metabolic pathway were not significantly mutated in resistant cells, WES can reveal other genetic changes, including chromosomal gains and mutations, that contribute to resistance . For example, WES analysis in HCT116RF10 cells, an acquired 5-FU-resistant cell line, did not show significant mutations in 5-FU metabolic pathway genes but indicated that these cells were regulated by the function of thymidylate synthase (TS), a key enzyme inhibited by a 5-FU metabolite . Increased TS expression was observed in resistant cells, suggesting a mechanism where TS traps the active metabolite, leading to resistance .

    WES can also be used to assess the genetic changes in cancer cells after 5-FU treatment. One study using WES on HCT116 cells treated with 5-FU, alone or in combination with 5-Aza cytidine, showed that 5-FU treatment significantly reduced the total number of certain single nucleotide polymorphisms (SNPs) .

    DNA Microarray Technology for Gene Expression Analysis

    DNA microarray technology is a high-throughput method used to analyze the expression levels of thousands of genes simultaneously. In the context of 5-FU preclinical research, microarrays are employed to identify genes whose expression is altered in response to 5-FU treatment or in 5-FU-resistant cells.

    Microarray analysis can reveal novel downstream mediators of tumor cell response to 5-FU . Studies using cDNA microarrays in cancer cell lines, such as MCF-7 breast cancer cells, treated with 5-FU have identified genes that are transcriptionally activated by the drug . For example, genes consistently found to be up-regulated in response to 5-FU treatment include spermine/spermidine acetyl transferase (SSAT), annexin II, thymosin-beta-10, chaperonin-10, and MAT-8 . The induction of some of these genes, like MAT-8, thymosin-beta-10, and chaperonin-10, was found to be dependent on p53 status in MCF-7 cells .

    Microarray technology has also been used to compare gene expression profiles between 5-FU-sensitive and -resistant cell lines to identify potential biomarkers of resistance . Elevated basal expression levels of genes such as SSAT, annexin II, thymosin beta-10, and chaperonin-10 have been observed in 5-FU-resistant colorectal cancer cell lines compared to parental lines, suggesting their potential as biomarkers of resistance . These results demonstrate the potential of DNA microarrays to identify genes involved in mediating the response or resistance to chemotherapy .

    CRISPR-Cas and TALENs for Gene Editing in Research

    CRISPR-Cas and TALENs (Transcription Activator-Like Effector Nucleases) are advanced gene editing tools that allow for precise modifications of the genome. These technologies are valuable in preclinical research for studying the functional role of specific genes in 5-FU sensitivity, resistance, and mechanisms of action.

    These systems enable researchers to create targeted gene knockouts, knock-ins, or modifications to investigate the impact of specific genetic alterations on cellular responses to 5-FU. For example, gene editing can be used to inactivate genes hypothesized to be involved in 5-FU resistance to confirm their role. Conversely, genes that may enhance sensitivity to 5-FU can be overexpressed or activated using these techniques to study their effects.

    Compared to earlier genome editing tools like zinc-finger nucleases (ZFNs), CRISPR-Cas systems, particularly CRISPR/Cas9, offer advantages in terms of ease of design and multiplexing capabilities, allowing for simultaneous targeting of multiple genes . While CRISPR-Cas has gained significant attention, TALENs remain valuable tools, particularly for targeting certain genomic regions like mitochondrial DNA .

    Patient-Derived Xenograft (PDX) Models

    Patient-Derived Xenograft (PDX) models are increasingly utilized in preclinical cancer research to evaluate the efficacy of therapeutic agents, including 5-Fluorouracil (B62378) (5-FU). These models are generated by implanting fresh tumor tissue from a patient into immunocompromised mice, aiming to better recapitulate the heterogeneity, histology, and genetic features of the original human tumor compared to traditional cell line xenografts . This makes PDX models a valuable platform for preclinical drug evaluation, biomarker identification, and the development of personalized medicine strategies .

    Research findings using PDX models have provided insights into the effectiveness of 5-FU across various cancer types. In colorectal cancer (CRC), PDX models have been shown to mirror patient responses to 5-FU-based chemotherapy . Studies have demonstrated that 5-FU treatment can reduce the growth of CRC PDX tumors . For instance, in a biobank of CRC PDXs, 5-FU treated tumors grew more slowly than untreated tumors . A study evaluating the sensitivity of 49 CRC PDXs to conventional and targeted drugs found that 45% of the PDX models responded to 5-FU . The response to 5-FU in CRC PDX models has also been correlated with specific molecular characteristics. Some studies suggest that the CMS4-mesenchymal subtype of CRC exhibits poor response to standard 5-FU chemotherapy, while the CMS2-epithelial/canonical phenotype may show different sensitivities to various treatments, although this was in the context of targeted therapies . Combining 5-FU with other agents like oxaliplatin (B1677828) has shown improved sensitivities in some CRC PDX models that did not respond to single-agent treatment .

    In gastric cancer (GC), PDX models have been developed and treated with 5-FU in combination with oxaliplatin to identify biomarkers associated with responsiveness . These studies have shown that the responsiveness of PDX models to 5-FU and oxaliplatin-based chemotherapy is significantly consistent with the clinical outcomes of the respective patients . For example, in one study, 3 out of 4 patients whose GC PDX models were classified as responders to 5-FU and platinum-based regimens showed clinically relevant responsiveness, while all 6 patients whose PDX models were classified as non-responders exhibited treatment resistance . Integrative genomic and transcriptomic analyses of GC PDXs have revealed that pathways associated with cell-to-cell and cell-to-extracellular matrix interactions are enriched among non-responders . Defective p53 signaling has also been suggested as a potential predictive feature of chemoresistance to 5-FU and oxaliplatin in GC PDX models . Zebrafish PDX models, a variation of the PDX model, have also been used to assess the efficacy of 5-FU in gastric cancer, showing varying degrees of sensitivity among models derived from different patients .

    Studies in other cancer types, such as breast cancer and small bowel adenocarcinoma (SBA), have also utilized PDX models to investigate 5-FU efficacy. In HER2-negative breast cancer PDX models established from residual tumors resistant to neoadjuvant chemotherapy, 5-FU demonstrated anti-tumor activity . Capecitabine, an oral prodrug of 5-FU, was found to be highly efficient in a significant percentage of triple-negative breast cancer (TNBC) PDX models derived from residual disease . In a PDX model of advanced SBA, 5-FU treatment resulted in statistically significant tumor growth inhibition compared to the control group . The combination of oxaliplatin and 5-FU showed the highest rate of tumor growth inhibition in this SBA PDX model .

    PDX models also serve as a platform for identifying mechanisms of resistance and exploring combination therapies. For instance, in colorectal cancer, combining the glutaminase (B10826351) inhibitor CB-839 with 5-FU induced tumor regression in a PIK3CA-mutant colon cancer PDX model that was derived from a metastatic liver lesion . Research using PDX models has also explored combining 5-FU with HSP90 inhibitors to overcome chemoresistance in specific CRC subtypes .

    While PDX models offer significant advantages in preclinical research due to their ability to maintain key characteristics of the original tumors, it is important to note that the response to 5-FU can vary between individual PDX models, reflecting the heterogeneity observed in patient populations .

    Here is a summary of research findings on 5-FU efficacy in PDX models across different cancer types:

    Cancer Type5-FU Treatment ContextKey Findings in PDX ModelsSource
    Colorectal CancerSingle agent, Combination with Oxaliplatin, etc.Reduced tumor growth; 45% response rate observed in a study of 49 PDXs; Response varies among subtypes; Combination with Oxaliplatin shows improved sensitivity.
    Gastric CancerCombination with OxaliplatinResponsiveness consistent with patient outcomes; Defective p53 signaling associated with resistance; Pathways related to cell-cell/ECM interactions enriched in non-responders.
    Breast Cancer (HER2-negative)Adjuvant setting after neoadjuvant chemotherapyShowed anti-tumor activity in models resistant to other agents; Capecitabine (5-FU prodrug) highly efficient in residual TNBC PDXs.
    Small Bowel AdenocarcinomaSingle agent, Combination with Oxaliplatin, Irinotecan (B1672180)Statistically significant tumor growth inhibition with 5-FU; Highest tumor growth inhibition with 5-FU and Oxaliplatin combination.

    This table summarizes some key findings but does not encompass the full depth and breadth of research conducted using 5-FU in PDX models. Detailed research findings often involve analyses of tumor volume changes, molecular profiling, and correlation with patient data.

    Analytical Methodologies for 5 Fluorouracil Research

    Quantitative Analysis of 5-FU and Metabolites in Biological Matrices

    Quantifying 5-FU and its metabolites in biological samples such as plasma, serum, whole blood, tissue, and urine presents challenges due to the complex nature of these matrices and the relatively low concentrations often encountered. Various chromatographic and immunoassay techniques have been developed to address these challenges, providing the sensitivity and specificity required for accurate determination.

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of 5-FU and its metabolites in biological matrices due to its high sensitivity and specificity. This method typically involves the separation of analytes by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

    LC-MS/MS methods often employ negative ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) for selective detection. The use of internal standards, such as 5-bromouracil (B15302) or stable isotope-labeled 5-FU, is common to improve method accuracy and precision. Sample preparation is a critical step and may involve techniques like liquid-liquid extraction or protein precipitation.

    LC-MS/MS has been successfully applied to quantify 5-FU and its active metabolites, including 5-fluorouridine (B13573) 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine (B1346552) 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), in cellular matrices like peripheral blood mononuclear cells (PBMCs). Method validation studies for LC-MS/MS assays have demonstrated good accuracy and precision over relevant concentration ranges. For instance, an LC-MS/MS method for 5-FU and eniluracil (B1684387) in human plasma reported a dynamic range of 8.61 ng/mL to 1080 ng/mL for 5-FU. Another study quantifying intracellular 5-FU nucleotides in PBMC lysate validated concentration ranges of 0.488-19.9 nM for FUTP, 1.66-67.7 nM for FdUTP, and 0.748-30.7 nM for FdUMP, with accuracies between -2.2% and 7.0% deviation.

    Despite its advantages, the low molecular weight and high polarity of 5-FU can sometimes pose challenges for LC-MS/MS analysis, potentially requiring chemical derivatization to enhance sensitivity and improve chromatographic retention on reversed-phase columns.

    High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) detection, is another widely utilized technique for the determination of 5-FU in various biological matrices. HPLC-UV methods are frequently reported for the analysis of 5-FU in plasma, serum, whole blood, tissue, urine, and even skin samples.

    Typical HPLC methods for 5-FU employ reversed-phase C18 columns and mobile phases consisting of mixtures of aqueous buffers and organic solvents like acetonitrile. Detection is commonly performed using UV detectors at wavelengths where 5-FU absorbs strongly, such as 260 nm, 265 nm, or 275 nm.

    While generally less sensitive than LC-MS/MS, HPLC-UV offers advantages in terms of availability and relative simplicity. Method validation studies for HPLC methods have demonstrated acceptable linearity, precision, and accuracy for the quantification of 5-FU in biological samples. For example, an HPLC method for 5-FU in polymeric nanoparticles showed linearity in the range of 0.1-10 µg/mL with a correlation coefficient of 0.9997 and a limit of quantitation (LOQ) of 32.78 ng/mL. Another HPLC method for 5-FU in human plasma reported a calibration curve linear from 9 ng/mL to 2400 ng/mL.

    Sample preparation for HPLC analysis of 5-FU from biological matrices often involves extraction steps to isolate the analyte and minimize matrix interference.

    Immunoassays, particularly those utilizing nanoparticle technology, represent a more recent development for the quantitative determination of 5-FU in biological matrices. These methods leverage the specific binding of antibodies to 5-FU for its detection and quantification.

    Nanoparticle antibody-based immunoassays have been developed to provide rapid, cost-effective, and simple testing for 5-FU plasma concentrations, potentially facilitating routine therapeutic drug monitoring in clinical practice. These assays can be implemented on automated clinical chemistry analyzers, allowing for high sample throughput.

    A validated nanoparticle-based immunoassay for 5-FU on an automated analyzer demonstrated a broad dynamic range, with the ability to determine concentrations up to 9000 ng/mL with autodilution. The assay exhibited good precision (imprecision across laboratories <5%) and linearity. Cross-reactivity with related compounds like dihydro-5-FU, uracil (B121893), capecitabine (B1668275), and tegafur (B1684496) was found to be low. The limit of detection (LOD) and lower limit of quantitation (LLOQ) were reported as 52 ng/mL and 86 ng/mL, respectively.

    These immunoassays offer advantages in terms of speed, minimal sample pretreatment, and ease of use compared to some chromatographic methods.

    Gas chromatography-mass spectrometry (GC-MS) is another technique that has been employed for the quantitative analysis of 5-FU in biological matrices. GC-MS offers high sensitivity and selectivity, but the volatility of 5-FU typically necessitates chemical derivatization prior to analysis.

    While GC-MS methods for 5-FU have been developed and validated, they often involve more time-consuming and tedious sample preparation steps, including extraction and derivatization, compared to some LC-based methods. Despite this, GC-MS can provide sensitivity comparable to LC-MS.

    Immunoassays (e.g., Nanoparticle Antibody-Based)

    Spectroscopic and Elemental Characterization of 5-FU Derivatives

    Spectroscopic and elemental analysis techniques are indispensable for the characterization of synthesized 5-FU derivatives, confirming their structure, purity, and composition.

    Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural characterization of 5-FU and its derivatives. FTIR provides information about the vibrational modes of functional groups within a molecule, yielding a unique spectral fingerprint.

    For 5-FU, characteristic absorption frequencies are observed for key functional groups such as N-H stretching, C=O stretching, and C-F stretching. Analysis of FTIR spectra of 5-FU derivatives allows researchers to confirm the presence of these functional groups and to identify shifts in their characteristic peaks, which can indicate successful synthesis, structural modifications, or intermolecular interactions like hydrogen bonding.

    Studies on 5-FU co-crystals, for instance, have used FTIR to observe shifts in the N-H and C=O absorption frequencies compared to pure 5-FU, providing evidence of hydrogen bonding interactions between 5-FU and the co-former molecules.

    Characteristic FTIR Peaks for 5-Fluorouracil (B62378)

    Functional GroupApproximate Absorption Frequency (cm⁻¹)
    N-H Stretching3173 - 3409
    C=O Stretching1647 - 1720
    C-N Stretching1649
    C-H (in plane)1243
    C-O Stretching951
    C-F Stretching838

    Elemental analysis, typically involving the determination of the percentage of carbon, hydrogen, and nitrogen (C, H, and N), is also routinely performed to confirm the elemental composition and purity of synthesized 5-FU derivatives, supporting the structural information obtained from spectroscopic methods.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is a powerful tool for characterizing the structure and behavior of this compound in various environments. These techniques provide detailed information about the atomic nuclei within the molecule, their chemical environments, and their interactions.

    1H-NMR spectroscopy is used to identify and analyze the hydrogen atoms in the 5-FU molecule. The chemical shifts and coupling patterns observed in 1H-NMR spectra provide fingerprints that confirm the structure of 5-FU and can reveal information about its tautomeric forms and interactions in solution . For instance, the CH proton of 5-FU typically resonates at a specific chemical shift and appears as a doublet due to coupling with the fluorine atom . Studies have utilized 1H-NMR to investigate the interaction of 5-FU with other molecules, such as β-cyclodextrin, by observing changes in the chemical shifts of 5-FU protons upon complex formation .

    13C-NMR spectroscopy provides information about the carbon atoms in 5-FU. The 13C NMR spectrum of 5-FU in solvents like water or DMSO shows distinct signals for each carbon atom, with characteristic splitting patterns arising from coupling with the fluorine atom . These spectra help confirm the molecular structure and can be used to study the electronic environment of the carbon atoms. Research has shown that the 13C NMR spectrum of 5-FU in neutral aqueous solution is similar to that in DMSO, indicating the prevalence of the dioxo tautomer in both media .

    Furthermore, 19F NMR spectroscopy is particularly useful in 5-FU research due to the presence of the fluorine atom. This technique allows for the direct monitoring of 5-FU and its fluorinated metabolites in biological samples and in vivo studies . The 19F NMR signal of 5-FU can serve as an internal chemical shift standard in some studies . This method has been applied to study the pharmacokinetics of 5-FU in tumors and to monitor the release of fluorinated drugs from delivery systems .

    NMR studies have also been employed to investigate the acid-base equilibrium of 5-FU in different solvents, providing insights into the generation of anionic forms in solution .

    Mass Spectrometry (MS)

    Mass Spectrometry (MS) is a highly sensitive analytical technique used in this compound research for the identification, quantification, and structural elucidation of 5-FU and its metabolites. MS provides information about the mass-to-charge ratio of ions, allowing for the detection and differentiation of various compounds in a sample.

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are commonly used hyphenated techniques in 5-FU research. LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying 5-FU in complex biological matrices such as plasma and aqueous humor . These methods often involve separating 5-FU from other sample components using liquid chromatography before detection and quantification by mass spectrometry.

    Quantitative analysis of 5-FU using LC-MS/MS typically involves the use of an internal standard, such as 5-bromouracil, to improve accuracy and reproducibility . The technique often utilizes multiple reaction monitoring (MRM) mode to enhance specificity by monitoring specific parent-to-daughter ion transitions for 5-FU and the internal standard . For example, in one study, the parent to daughter ion transitions for 5-FU were observed at m/z 128.92→41.68 .

    MS-based workflows have been developed for the effective extraction, detection, and quantification of polar metabolites of 5-FU, aiding in the study of its metabolism . High-resolution MS (HRMS) combined with UHPLC has gained popularity for identifying compounds from complex samples, and techniques like Targeted Single Ion Monitoring (tSIM) coupled with data dependent MS2 (ddMS2) can help overcome quantitation issues in such samples .

    MS is also used to characterize novel compounds, including derivatives of 5-FU, confirming their molecular weight and aiding in structural determination .

    Biochemical and Structural Analysis

    Biochemical and structural analysis techniques provide crucial insights into how this compound interacts with biological macromolecules, particularly enzymes, and how these interactions influence its activity.

    X-ray Crystallography for 5-FU Binding Patterns

    X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and other biological molecules, as well as to visualize how small molecules like 5-FU bind to them. This provides detailed information about the binding sites, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes that occur upon binding.

    Crystal structures of proteins complexed with 5-FU are available in the Protein Data Bank (PDB), offering valuable data on 5-FU binding patterns . These structures include complexes with enzymes involved in nucleotide metabolism, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), uridine (B1682114) phosphorylase, and thymidylate synthase (TS) . Analysis of these structures has revealed that 5-FU interacts with specific residues within the binding pockets of these proteins .

    Studies have classified 5-FU binding modes based on the types of interacting residues, including positively charged residues (Arg and Lys) and ring residues (Phe, Tyr, Trp, and His) . For example, the crystal structure of human dihydroorotase in complex with 5-FU (PDB ID 8GVZ) has been determined, identifying it as a new 5-FU binding protein and showing 5-FU binding at the active site . Similarly, crystal structures of Staphylococcus aureus single-stranded DNA-binding proteins (SsbA and SsbB) in complex with 5-FU have been solved, revealing the specific residues involved in the interactions .

    X-ray diffraction (XRD) is also used to assess the crystalline nature of 5-FU and its formulations, such as nanoparticles, providing information about the physical state of the compound .

    Interactive Table 1: Examples of Protein-5-FU Complexes Studied by X-ray Crystallography

    PDB IDOrganismProtein NameResolution (Å)
    1H7XSus scrofaDihydropyrimidine dehydrogenase (DPD)-
    8GVZHomo sapiensDihydroorotase1.97
    7YM1Staphylococcus aureusSsbA protein2.3
    7D8JStaphylococcus aureusSsbB protein2.88
    3NBQHomo sapiensHuman uridine phosphorylase 1 (hUPP1)-

    Note: Resolution values are approximate and may vary slightly depending on the specific entry or refinement.

    Biochemical Assays for Enzyme Activity

    Biochemical assays are essential for measuring the activity of enzymes involved in the metabolism and action of this compound. These assays help researchers understand how 5-FU and its metabolites interact with enzymes, the kinetics of these interactions, and the functional consequences of enzyme inhibition or altered activity.

    Enzyme activity assays are used to determine the rate at which specific enzymes metabolize 5-FU or its related compounds, or the extent to which 5-FU or its metabolites inhibit enzyme activity. For example, assays for dihydropyrimidine dehydrogenase (DPD) activity are crucial because DPD is the primary enzyme responsible for the catabolism and inactivation of 5-FU . Reduced DPD activity can lead to increased exposure to 5-FU and a higher risk of toxicity . Biochemical assays for DPD activity can involve measuring the conversion of 5-FU to its inactive metabolites or assessing the levels of endogenous DPD substrates and metabolites .

    Assays for orotate (B1227488) phosphoribosyltransferase (OPRT) activity are also important, as OPRT catalyzes a key step in the activation of 5-FU to its nucleotide metabolites . Measuring OPRT activity in tumor tissue can provide insights into the potential for 5-FU to be converted to its active forms .

    Biochemical assays are also used to study the inhibition of thymidylate synthase (TS) by 5-fluorodeoxyuridine monophosphate (FdUMP), an active metabolite of 5-FU . These assays can quantify the binding affinity of FdUMP to TS and assess the degree of enzyme inhibition . Studies have utilized such assays to investigate the competitive interaction between FdUMP and the natural substrate dUMP for binding to TS .

    Interactive Table 2: Examples of Enzymes Relevant to 5-FU Metabolism and Action Studied by Biochemical Assays

    EnzymePrimary Role in 5-FU PathwayType of Assay
    Dihydropyrimidine Dehydrogenase (DPD)Inactivation of 5-FUMeasuring metabolite production, substrate levels
    Orotate Phosphoribosyltransferase (OPRT)Activation of 5-FUMeasuring nucleotide production
    Thymidylate Synthase (TS)Target of active metaboliteMeasuring enzyme inhibition, binding affinity

    Compound Names and PubChem CIDs

    Emerging Research Avenues and Future Directions

    Development of Novel 5-FU Derivatives and Prodrugs

    Research into 5-FU is actively exploring the creation of novel derivatives and prodrugs to address limitations such as toxicity, poor tumor selectivity, and the development of resistance. The aim is to develop compounds with enhanced pharmacological properties and improved therapeutic indices.

    Structural Modifications for Enhanced Efficacy and Reduced Toxicity

    Structural modifications of the 5-FU molecule are being investigated to improve its efficacy and reduce systemic toxicity. This involves conjugating 5-FU with various carriers, including peptides, amino acids, phospholipids, and polymers, or creating co-crystals. These modifications can influence drug loading, controlled release, and reduce toxicity to healthy cells. For instance, novel arylboronate-based 5-FU prodrugs have been designed to be activated by high levels of reactive oxygen species (ROS) in cancer cells, leading to selective release of 5-FU within the tumor microenvironment and demonstrating a more favorable safety profile compared to the parent drug in preclinical studies. Another approach involves the synthesis of mutual prodrugs, such as a 5-FU/heme oxygenase-1 (HO-1) hybrid, which has shown comparable cytotoxicity to 5-FU in certain cancer cell lines while exhibiting significantly lower toxicity against healthy cells.

    Designing Derivatives with Antibacterial Properties

    Beyond its established role in cancer therapy, emerging research suggests that 5-FU and its derivatives may possess antibacterial properties, particularly against Gram-positive bacteria. Studies have investigated the antibacterial effects of various pyrimidine (B1678525) analogues, including 5-FU derivatives, against strains of Gram-positive cocci, including those resistant to conventional antibiotics. The proposed mechanisms include the induction of thymineless death by inhibiting thymidylate synthetase (ThyA) and/or interfering with RNA synthesis in bacteria. Recent work has also explored the potential of combining 5-FU with metal centers, such as gold(I), to create complexes with enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria, potentially by damaging bacterial cell membranes. Further research is exploring the antibacterial mechanisms of 5-FU in specific pathogens like Escherichia coli and Streptococcus suis, suggesting potential through DNA damage and disruption of bacterial cell walls and membranes.

    Understanding the Full Spectrum of 5-FU's Molecular Targets

    While TS inhibition has been considered a primary mechanism of 5-FU, a growing body of research indicates that its effects are more multifaceted, involving interactions with various cellular components, particularly RNA.

    Beyond TS Inhibition: Role of Ribosomal RNA

    Recent studies highlight the significant role of 5-FU's incorporation into RNA, particularly ribosomal RNA (rRNA), as a major contributor to its cytotoxic effects, especially in certain cancer types like gastrointestinal cancers. This incorporation can lead to the creation of fluorinated ribosomes (F-ribosomes) and induce translational reprogramming, affecting protein synthesis and ultimately influencing cancer cell fate. This perspective extends the understanding of 5-FU's mechanism beyond solely impacting DNA synthesis and repair.

    Identification of Additional Interacting Proteins

    Investigating how 5-FU specifically binds to proteins is crucial for identifying additional interacting partners beyond TS and understanding their biological and medical implications. Analysis of available protein complex structures with 5-FU has revealed specific binding patterns involving certain amino acid residues. Proteins complexed with 5-FU found in databases include those involved in reductase, transferase, hydrolase, and DNA binding functions. Identifying these interactions provides a structural basis for understanding 5-FU's broader cellular impact and can inform the repurposing of its clinical use or the design of new agents targeting these interactions.

    Rational Combination Therapies Based on Mechanistic Insights

    Understanding the diverse mechanisms of 5-FU action is paving the way for the rational design of combination therapies aimed at enhancing efficacy and overcoming resistance. Combining 5-FU with agents that target complementary pathways or enhance its RNA-mediated effects is an active area of research.

    For instance, new insights into 5-FU's RNA-centric mechanism in gastrointestinal cancers suggest that combining it with drugs that affect RNA synthesis or stimulate ribosome production could be more synergistic than combining it with DNA-damaging agents. Studies are exploring combinations of 5-FU with natural compounds like thymoquinone, which has shown promising synergistic anticancer properties in combination with 5-FU in colon cancer models, with underlying mechanisms being investigated through network pharmacology and molecular docking. Additionally, research is evaluating the potential of 5-FU as a sensitizer (B1316253) in other therapeutic modalities, such as Tumor-Treating Fields (TTFields), where mechanistic studies reveal that 5-FU can enhance the efficacy of TTFields by influencing pathways related to cell proliferation, survival, and apoptosis. Combination strategies also involve exploring novel synthetic analogues that can augment the effects of 5-FU and overcome drug resistance mechanisms.

    Compound Names and PubChem CIDs

    Compound NamePubChem CID
    5-Fluorouracil (B62378)3385
    Capecitabine (B1668275)6099
    Tegafur (B1684496)5366278
    Doxifluridine439300
    Carmofur2613
    Thymoquinone10281
    Oxaliplatin (B1677828)60083
    Irinotecan (B1672180)60838
    Uracil (B121893)1146
    Thymidine (B127349)13075
    Uridine (B1682114)6020
    Dihydrofluorouracil6931
    α-fluoro-β-alanine67013
    α-fluoro-β-ureido propionic acid140493
    FdUMP16581
    FdUTP16582
    FUTP16583
    dUMP604
    dTMP617
    Thymidylate Synthase6971
    Dihydropyrimidine (B8664642) Dehydrogenase16088504
    Thymidine Phosphorylase7176
    Ribosomal RNAN/A
    DNAN/A
    RNAN/A
    KDM2A23081
    K562 cellsN/A
    K562/ADR cellsN/A
    HCT 116 cellsN/A
    CT26 cellsN/A
    DU145 cellsN/A
    A549 cellsN/A
    BEAS-2B cellsN/A
    MCF7 cellsN/A
    HCT-15 cellsN/A
    HT-29 cellsN/A
    Escherichia coliN/A
    Staphylococcus aureusN/A
    Streptococcus suisN/A
    Bacillus subtilisN/A
    Gold(I)23987
    PTA140715
    DAPTA140716
    PPh3860
    TPPTS160900
    NUC-3373135409116
    U-359N/A
    Vorinostat5311
    Cisplatin2767
    Heme Oxygenase-1 (HO-1)9600
    Tumor-Treatting Fields (TTFields)N/A
    Abnormal Savda MunziqN/A
    U27 cellsN/A
    STAT36890
    RORγt60974
    IL-178803
    STAT46775
    T-bet22757
    ZNF59884937
    GIGYF226058
    mTORC1N/A
    Ribosome Quality Control (RQC)N/A
    BOK666
    Uridine Monophosphate Synthase (UMPS)7372
    MTHFR4524
    miR-494N/A
    Wnt signaling pathwayN/A
    EMT activityN/A

    Data Table: Examples of Novel 5-FU Derivatives and Prodrugs in Research

    Derivative/Prodrug TypeDescriptionResearch FocusPotential BenefitSource
    Arylboronate-based ProdrugsActivated by high levels of ROS in cancer cells.Selective 5-FU release in tumor microenvironment.Enhanced tumor selectivity, reduced systemic toxicity.
    5-FU/HO-1 Mutual ProdrugHybrid compound of 5-FU and a heme oxygenase-1 inhibitor.Cytotoxicity against cancer cells, reduced toxicity to healthy cells.Improved therapeutic index.
    Gold(I) this compound Complexes5-FU coordinated with gold(I) phosphine (B1218219) complexes.Enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.Novel antimicrobial agents.
    5-FU-substituted Ampelopsin DerivativesNovel derivatives synthesized with ampelopsin.Anticancer activities against specific cancer cell lines.Development of novel anti-cancer agents.
    Co-crystals with Pharmaceutically Safe Co-formersFormation of supramolecular synthons with compounds like urea, thiourea, etc.Improved physicochemical properties and potentially enhanced effectiveness.Enhanced bioavailability, reduced side effects.

    Optimizing Immunomodulatory Effects of 5-FU

    The interaction between 5-FU and the immune system is complex and a key area of current investigation. While 5-FU is known for its direct cytotoxic effects on cancer cells by inhibiting thymidylate synthase and disrupting RNA and DNA synthesis, its impact on the tumor microenvironment and immune cells is increasingly recognized as crucial for therapeutic outcomes.

    Research indicates that 5-FU can exert ambivalent effects on anticancer immune responses. It has been observed to selectively deplete myeloid-derived suppressor cells (MDSCs), which are known to accumulate in tumors and suppress T-cell activation, thereby potentially restoring T-cell immunity and enhancing antitumor effects . Studies have shown that 5-FU mediated depletion of MDSCs can lead to increased interferon γ (IFNγ) production by tumor-specific CD8+ T cells .

    However, recent findings highlight a potential limitation: 5-FU-driven activation of the NLR family, pyrin domain containing 3 (NLRP3) inflammasome in dying MDSCs. This activation can lead to the secretion of interleukin (IL)-1β, promoting the elicitation of T helper 17 (TH17) cells and IL-17 production, which may compromise anticancer immunity and even promote tumor growth through increased angiogenesis . This suggests that while 5-FU can reduce immunosuppressive cell populations, the manner of cell death and subsequent release of inflammatory mediators can have counterproductive effects on the immune response .

    Current research is focused on strategies to optimize the immunomodulatory effects of 5-FU by mitigating these detrimental responses. One proposed strategy involves combining 5-FU with inhibitors of IL-1β or the NLRP3 inflammasome to prevent the protumorigenic effects driven by inflammasome activation in MDSCs .

    Furthermore, studies are exploring the potential of low-dose or metronomic 5-FU chemotherapy to modulate the immune microenvironment. Low-dose 5-FU metronomic chemotherapy has shown promise in reducing drug toxicity while maintaining antitumor effects in gastric cancer models. This approach influenced the ratio of M1 to M2 tumor-associated macrophages (TAMs) infiltrated in the spleen and xenograft tumors, suggesting a shift towards a more pro-inflammatory, anti-tumorigenic immune profile . Specifically, the MET-qod (every other day) metronomic schedule demonstrated the most significant anti-tumor effect and a favorable impact on the immune cell populations studied .

    The gut microbiome is also emerging as a factor influencing the efficacy of cancer treatments, including those involving 5-FU. While the direct immunomodulatory effects of 5-FU are studied, the interplay between 5-FU, the gut microbiota, and the systemic immune response is an active area of research for optimizing therapeutic outcomes .

    Advanced Pharmacogenomic and Systems Biology Approaches

    Advanced pharmacogenomic and systems biology approaches are increasingly being applied to understand and predict responses to 5-FU therapy, aiming to personalize treatment strategies and overcome drug resistance.

    Pharmacogenomics focuses on how genetic variations influence an individual's response to drugs. For 5-FU, a key area of pharmacogenomic research involves the dihydropyrimidine dehydrogenase (DPYD) enzyme, which is responsible for the catabolism of approximately 80% of administered 5-FU into inactive metabolites . Genetic variations in the DPYD gene can lead to enzyme deficiency, significantly increasing the risk of severe toxicity in patients treated with 5-FU . While DPYD genotyping is a cornerstone of 5-FU pharmacogenomics, research is expanding to include other genes involved in 5-FU metabolism and transport, such as thymidylate synthase (TYMS) and methylenetetrahydrofolate reductase (MTHFR), to develop more comprehensive genetic profiles for predicting efficacy and toxicity .

    Beyond single gene analysis, systems biology approaches integrate data from various biological levels (genomics, transcriptomics, proteomics, metabolomics) to build holistic models of cellular and organismal responses to drugs . This allows for a more complex understanding of the intricate networks and pathways involved in drug action, resistance, and the interplay with the tumor microenvironment .

    Systems biology has been employed to identify novel determinants of resistance to 5-FU. Transcriptional profiling experiments, combined with bioinformatics analysis and functional genomic screens (such as siRNA screens), have been used to pinpoint genes whose altered expression or function influences 5-FU sensitivity . For example, a systems biology approach identified SART1 as a novel determinant of resistance in colorectal cancer cell lines, demonstrating that silencing SART1 sensitized cells to 5-FU treatment by inducing apoptosis .

    Mathematical modeling is another facet of systems biology being used to optimize 5-FU-based therapies. By creating models of tumor-immune system interactions, researchers can simulate different treatment schedules and combinations in silico to predict optimal strategies for improving outcomes . This approach has been used to explore the synergistic potential of combining 5-FU chemotherapy with immunotherapy targeting immunosuppressive cells like MDSCs and regulatory T (Treg) cells in pancreatic cancer models .

    The integration of pharmacogenomics and systems biology holds the potential to move towards polygenic dosing algorithms that consider variations in multiple genes and their interactions, providing a more accurate prediction of individual patient responses to 5-FU and guiding personalized dosing and treatment strategies .

    Exploiting 5-FU for Non-Oncological Applications (e.g., Antibacterial)

    While primarily known as an anticancer agent, emerging research is exploring the potential of 5-FU for non-oncological applications, particularly its intrinsic antibacterial properties.

    Studies have demonstrated that 5-FU possesses antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . Its mechanism of action in bacteria involves the inhibition of thymidylate synthase, similar to its effect in cancer cells, leading to the depletion of deoxythymidine triphosphate (dTTP) pools and ultimately causing DNA damage and bacterial death . Additionally, 5-FU and its derivatives have been shown to damage bacterial cell walls and membranes, resulting in the leakage of intracellular components .

    Research highlights the potential of 5-FU as an alternative antimicrobial strategy, especially in the context of increasing antibiotic resistance . Studies have shown that various pathogens, including Streptococcus suis, are sensitive to 5-FU, and it has exhibited pronounced bacteriostatic and bactericidal efficacy against both susceptible and multidrug-resistant strains .

    Furthermore, investigations are exploring the antibacterial properties of 5-FU derivatives and complexes. For instance, novel gold(I) complexes with 5-FU have been synthesized and shown to exhibit enhanced antibacterial activity compared to 5-FU alone, particularly against Gram-positive bacteria like B. subtilis and Gram-negative bacteria like E. coli . These derivatives can cause significant alterations in bacterial membrane permeabilization and depolarization .

    Interestingly, 5-FU has also been found to have positive interactions with certain antibiotics, such as trimethoprim (B1683648) and sulfamethoxazole, showing additive or synergistic effects against bacteria like Staphylococcus aureus . However, there is also a concern that the presence of 5-FU could potentially select for antibiotic resistance in some bacterial strains by conferring a fitness advantage to resistant strains .

    The antibacterial effects of 5-FU are also being investigated in the context of bacterial virulence factors and biofilm formation. 5-FU has shown the ability to suppress virulence genes and actions, quench quorum-sensing, and prevent the formation of biofilms in bacteria like E. coli and Pseudomonas aeruginosa .

    While the use of 5-FU as a direct antibacterial therapeutic agent in humans would require careful consideration due to its toxicity profile at high doses used in chemotherapy, research into its intrinsic antibacterial mechanisms and the development of less toxic derivatives or targeted delivery systems could pave the way for novel strategies to combat bacterial infections, particularly those caused by multidrug-resistant pathogens.

    常见问题

    Q. How to address conflicting results in 5-FU's efficacy across different cancer types?

    • Approach :
    • Meta-analysis : Pool data from ≥10 studies using random-effects models (e.g., RevMan).
    • Subgroup Analysis : Stratify by cancer type (e.g., colorectal vs. breast) and TS expression levels .
    • Tools : PRISMA checklist for systematic reviews to minimize bias .

    Tables

    Table 1 : Key Analytical Methods for 5-FU Quantification

    MethodLinear RangeSensitivityReference
    HPLC-UV0.1–50 µg/mL0.05 µg/mL
    GQD-Modified Sensor0.45–450 µM0.15 nM

    Table 2 : Common Pitfalls in 5-FU Research Design

    PitfallMitigation Strategy
    Overlooking metabolic heterogeneityUse pharmacogenomic profiling (e.g., DPYD polymorphisms)
    Poor encapsulation efficiencyOptimize carrier-drug ratios via DOE (e.g., 32 factorial design)

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Fluorouracil
    Reactant of Route 2
    5-Fluorouracil

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。